Technical Documentation Center

2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

Core Science & Biosynthesis

Foundational

The Strategic Divergence of N1 and C3 Substitution in Pyrazolopyridine Scaffolds: A Technical Guide for Drug Discovery

Abstract The pyrazolopyridine core, a privileged scaffold in medicinal chemistry, represents a versatile framework for the design of potent and selective therapeutic agents. As a bioisostere of the purine system, its str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyridine core, a privileged scaffold in medicinal chemistry, represents a versatile framework for the design of potent and selective therapeutic agents. As a bioisostere of the purine system, its structural nuances offer a rich landscape for modulating physicochemical properties and target engagement. This guide delves into the critical distinctions between N1- and C3-substituted pyrazolopyridines, providing a comprehensive analysis for researchers, scientists, and drug development professionals. By examining the synthetic strategies, structure-activity relationships (SAR), and resulting pharmacological profiles, we illuminate the causal factors that drive the choice between these two key substitution patterns in modern drug discovery.

Introduction: The Pyrazolopyridine Scaffold - A Bioisosteric Powerhouse

Pyrazolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring. Their significance in medicinal chemistry stems from their ability to act as bioisosteres for purines and indoles, ubiquitous motifs in biologically active molecules. This bioisosteric relationship allows pyrazolopyridine-based compounds to mimic the interactions of their endogenous counterparts, often with improved potency, selectivity, and pharmacokinetic properties.

The introduction of a nitrogen atom into the indole ring system can modulate the molecule's electronic distribution, hydrogen bonding capacity, and overall lipophilicity, providing medicinal chemists with a powerful tool to fine-tune drug-like properties. The strategic placement of substituents on the pyrazolopyridine core is paramount in dictating the compound's biological activity. Among the various possible substitution patterns, the distinction between N1 and C3 substitution on the pyrazole ring is particularly crucial, as it directly influences the molecule's orientation within a biological target's binding site and its overall pharmacological profile.

The Dichotomy of Substitution: N1 versus C3

The fundamental difference between N1- and C3-substituted pyrazolopyridines lies in the spatial orientation of the substituent and its impact on the molecule's electronic and steric properties.

N1-Substitution: The "Vector" for Hinge Binding and Solubility

Substitution at the N1 position of the pyrazole ring directly modifies the hydrogen-bonding potential of the pyrazole's NH group. In many kinase inhibitors, for instance, this nitrogen and its substituent are oriented towards the hinge region of the ATP binding pocket, forming critical hydrogen bonds that anchor the inhibitor.

  • Influence on Physicochemical Properties: N1-alkylation is a common strategy to enhance solubility and modulate lipophilicity. The introduction of polar groups at this position can significantly improve aqueous solubility, a critical factor for oral bioavailability.

  • Synthetic Accessibility: N1-alkylation is often a straightforward synthetic transformation, allowing for the rapid generation of diverse compound libraries for SAR studies.

C3-Substitution: The "Solvent-Exposed" Vector for Selectivity and Potency

In contrast, the C3 position often projects into the solvent-exposed region of a binding pocket. This provides an excellent vector for introducing larger, more complex substituents that can interact with specific sub-pockets, thereby enhancing potency and, crucially, selectivity against off-target proteins.

  • Driving Selectivity: By carefully designing substituents at the C3 position, medicinal chemists can exploit subtle differences in the amino acid residues of related proteins to achieve high selectivity.

  • Modulating Potency: The introduction of functional groups that can form additional interactions, such as hydrogen bonds or van der Waals forces, with the target protein can lead to a significant increase in binding affinity and potency.

Visualizing the Core Structural Differences

To better illustrate the fundamental difference in substitution patterns, the following diagrams depict the general structures of N1- and C3-substituted pyrazolopyridines.

Caption: General structures of N1- and C3-substituted pyrazolopyridines.

Comparative Analysis: A Head-to-Head Look

The choice between N1 and C3 substitution is a strategic decision driven by the specific goals of a drug discovery program. The following table summarizes the key differences and their implications.

FeatureN1-SubstitutionC3-SubstitutionRationale for Choice in Drug Design
Primary Interaction Vector Often directed towards the hinge region of a binding pocket, forming key hydrogen bonds.Typically projects into the solvent-exposed region, allowing for interactions with sub-pockets.N1: To establish a strong anchoring point with the target. C3: To enhance potency and achieve selectivity.
Impact on Physicochemical Properties Significantly influences solubility and lipophilicity. Can be used to improve ADME properties.Can also impact physicochemical properties, but often to a lesser extent than N1 substitution.N1: To optimize drug-like properties for better bioavailability. C3: To fine-tune properties while prioritizing potency and selectivity.
Role in SAR Crucial for establishing the core binding mode and overall potency.Key for exploring selectivity and pushing the boundaries of potency.N1: Initial optimization of the core scaffold. C3: Lead optimization and development of highly selective candidates.
Synthetic Tractability Generally more straightforward, facilitating rapid library synthesis.Can be more synthetically challenging, requiring multi-step sequences.N1: High-throughput screening and initial hit-to-lead efforts. C3: Later-stage optimization where synthetic complexity is justified.

Synthetic Strategies: Building the Scaffolds

The synthetic routes to N1- and C3-substituted pyrazolopyridines are distinct and reflect the different chemical environments of the two positions.

Experimental Protocol: Synthesis of a Representative N1-Substituted Pyrazolo[3,4-b]pyridine

This protocol outlines a general and reliable method for the N-alkylation of a pyrazolo[3,4-b]pyridine core.

Objective: To synthesize a library of N1-alkylated pyrazolo[3,4-b]pyridines for SAR studies.

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the desired N1-substituted pyrazolo[3,4-b]pyridine.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity of the alkylation can be confirmed by 2D NMR techniques such as NOESY.

Experimental Protocol: Synthesis of a Representative C3-Substituted Pyrazolo[3,4-b]pyridine via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for introducing aryl or heteroaryl substituents at the C3 position of a pre-functionalized pyrazolopyridine.

Objective: To synthesize a C3-arylated pyrazolo[3,4-b]pyridine to explore selectivity.

Materials:

  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent), the arylboronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent and water (if required for the chosen base).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the desired C3-substituted pyrazolo[3,4-b]pyridine.

Self-Validation: The structure and purity of the synthesized compound must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Case Study: Pyrazolopyridines as Kinase Inhibitors

The development of kinase inhibitors provides a compelling illustration of the strategic application of N1 and C3 substitution. Kinases are a major class of drug targets, particularly in oncology.

Kinase_Inhibition cluster_N1 N1-Substitution cluster_C3 C3-Substitution Pyrazolopyridine Pyrazolopyridine Scaffold N1_Sub N1-Substituent Pyrazolopyridine->N1_Sub C3_Sub C3-Substituent Pyrazolopyridine->C3_Sub Hinge Kinase Hinge Region N1_Sub->Hinge Forms H-bonds (Anchoring) Potency Increased Potency Hinge->Potency Solvent Solvent-Exposed Region (Selectivity Pocket) C3_Sub->Solvent Interacts with sub-pockets Solvent->Potency Selectivity Enhanced Selectivity Solvent->Selectivity

Caption: Strategic roles of N1 and C3 substitution in kinase inhibition.

In a typical kinase inhibitor design, the pyrazolopyridine core acts as a scaffold that mimics the adenine ring of ATP. The N1 position is often functionalized with a small alkyl or substituted alkyl group to engage with the backbone of the kinase hinge region through hydrogen bonding. This interaction is critical for achieving high potency. The C3 position, on the other hand, provides a vector for introducing larger groups that can extend into a nearby hydrophobic pocket, often referred to as the "selectivity pocket." By tailoring the C3 substituent to fit the unique shape and chemical environment of this pocket in the target kinase, researchers can achieve remarkable selectivity over other closely related kinases, thereby minimizing off-target effects.

Conclusion: A Tale of Two Vectors

The distinction between N1- and C3-substituted pyrazolopyridines is not merely a matter of isomeric chemistry but a fundamental strategic consideration in drug design. N1-substitution provides a robust anchor for target engagement and a handle for optimizing physicochemical properties, while C3-substitution offers a gateway to enhanced potency and, critically, selectivity. A thorough understanding of the interplay between these two positions empowers medicinal chemists to navigate the complex landscape of structure-activity relationships and design novel therapeutics with improved efficacy and safety profiles. The judicious choice of substitution pattern, guided by a deep understanding of the target biology and synthetic feasibility, will continue to be a cornerstone of successful drug discovery programs centered on the versatile pyrazolopyridine scaffold.

References

  • de Souza, M. V. N., et al. (2004). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Bioorganic & Medicinal Chemistry, 12(20), 5465-5471.
  • Various Authors. (n.d.). Relevant azaindole core in medicinal chemistry presenting biological activity. ResearchGate. Retrieved from [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 345-365.
  • Sarmiento, J. T., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(1), 106.
  • Various Authors. (n.d.). Azaindole Therapeutic Agents. PMC - NIH. Retrieved from [Link]

  • Yakkala, P. A., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 14(10), 1845-1867.
  • Sanner, M. A., et al. (1991). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry, 34(2), 683-693.
  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7863-7880.
  • Deval, J., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(3), 1184-1196.
  • Smith, A. B., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35090.
  • Papastathopoulos, A., et al. (2020).
  • Al-Tel, T. H. (2022).
  • Various Authors. (n.d.). Substitution pattern at N1 of 1H-pyrazolo[3,4-b]pyridines 1. ResearchGate. Retrieved from [Link]

  • Smith, A. B., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PMC. Retrieved from [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Retrieved from [Link]

  • Various Authors. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. ResearchGate. Retrieved from [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Wang, X., et al. (2010). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Tetrahedron Letters, 51(1), 119-122.
  • Various Authors. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Retrieved from [Link]

  • Various Authors. (n.d.). Selected examples of biologically active pyrazolopyridines and pyrazolo-1,6-naphthyridine derivatives. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Retrieved from [Link]

  • Various Authors. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Retrieved from [Link]

  • Various Authors. (n.d.). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. Retrieved from [Link]

  • Various Authors. (n.d.). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1
Exploratory

Targeting the Kinase Hinge: A Technical Guide to 3-Substituted Pyrazolo[3,4-b]pyridines

The following technical guide is structured to serve as a strategic resource for medicinal chemists and drug discovery scientists. It prioritizes mechanistic understanding, robust synthetic protocols, and data-driven SAR...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for medicinal chemists and drug discovery scientists. It prioritizes mechanistic understanding, robust synthetic protocols, and data-driven SAR analysis.

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in oncology and infectious disease research due to its bio-isosteric relationship with the adenine ring of ATP. While the core scaffold mimics the purine template required for ATP-competitive inhibition, the C3-position offers a critical vector for optimizing selectivity and physicochemical properties.

This guide focuses specifically on 3-substituted derivatives , analyzing their role in targeting the "gatekeeper" regions of kinases (e.g., FGFR, GSK-3, CDK) and their utility as Topoisomerase II


 inhibitors. We present a dual-track synthetic strategy—De Novo Cyclization vs. Late-Stage Diversification—and provide a validated experimental protocol for library generation.

Structural Analysis: The "3-Vector" in Drug Design

In the context of kinase inhibition, the pyrazolo[3,4-b]pyridine core typically binds within the hinge region. The substitution pattern at C3 is non-trivial; it projects towards the solvent-accessible front or into the hydrophobic back-pocket, depending on the binding mode (Type I vs. Type II).

PositionPharmacological RoleStrategic Utility
N1 H-bond acceptor/donorOften binds to the ribose pocket; controls solubility.
C3 Selectivity Vector Critical for accessing the hydrophobic pocket or solvent front. Modulates potency and metabolic stability.
C4 Core HydrophobeInteracts with the gatekeeper residue; dictates steric tolerance.
C6 Solubilizing VectorIdeal for attaching polar moieties to improve ADME profiles.

Synthetic Architecture

To access 3-substituted pyrazolo[3,4-b]pyridines, two primary strategies are employed. The choice depends on whether the 3-substituent is fixed early (Scale-up) or explored late (SAR generation).

Strategy A: The De Novo Cyclization (Convergent)

This route utilizes 3-substituted-5-aminopyrazoles as the dinucleophilic cornerstone. Condensation with


-dicarbonyls or 

-unsaturated ketones constructs the pyridine ring around the pre-installed 3-substituent.
  • Pros: High regioselectivity; accessible starting materials.[1]

  • Cons: Requires synthesis of distinct aminopyrazoles for every C3 analog.

Strategy B: Late-Stage Diversification (Divergent)

This route constructs a 3-halo-pyrazolo[3,4-b]pyridine core first. Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) is then used to install diverse groups at C3.

  • Pros: Ideal for high-throughput SAR; one common intermediate.

  • Cons: C3-halogenation can sometimes be competing with C4/C6 functionalization if not carefully controlled.

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target: 3-Substituted Pyrazolo[3,4-b]pyridine Decision Is the 3-substituent commercially available on pyrazole? Start->Decision RouteA Route A: De Novo Cyclization (Convergent) Decision->RouteA Yes (Scale-up) RouteB Route B: Late-Stage Functionalization (Divergent) Decision->RouteB No (Library Gen) StepA1 Start: 3-R-5-Aminopyrazole RouteA->StepA1 StepB1 Start: 5-Aminopyrazole (unsubstituted) RouteB->StepB1 StepA2 React with 1,3-Dielectrophile (e.g., malonaldehyde, chalcone) StepA1->StepA2 StepA3 Cyclization (Acid/Base/Lewis Acid) StepA2->StepA3 Final Final 3-Substituted Analog StepA3->Final StepB2 Construct Pyridine Ring StepB1->StepB2 StepB3 Electrophilic Halogenation (NIS/NBS) at C3 StepB2->StepB3 StepB4 Pd-Catalyzed Coupling (Suzuki/Sonogashira) StepB3->StepB4 StepB4->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and project stage (Scale-up vs. Library Generation).

Experimental Protocol: Divergent Synthesis via C3-Suzuki Coupling

This protocol describes the Late-Stage Diversification (Route B) approach, specifically the Suzuki-Miyaura coupling of a 3-iodo intermediate. This method is selected for its high utility in generating SAR libraries.

Objective: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Phase 1: Preparation of the 3-Iodo Core

Prerequisite: A pre-synthesized 1-phenyl-1H-pyrazolo[3,4-b]pyridine core (via standard Friedländer or Gould-Jacobs type synthesis).

  • Reagents: 1-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the starting material in ACN (0.1 M concentration).

    • Add NIS portion-wise at 0°C to prevent over-halogenation.

    • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with saturated aqueous

      
       (to remove excess iodine). Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc) to yield 3-iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridine .

Phase 2: Suzuki-Miyaura Coupling (The Critical Step)

Rationale: The C3-iodo position is highly reactive towards Pd-insertion. We use a mild base and a robust catalyst to prevent dehalogenation or homocoupling.

Materials:

  • Substrate: 3-iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 mmol)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.5 mmol)

  • Catalyst:

    
     (5 mol%) — Chosen for stability and efficiency with heteroaryl halides.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: In a microwave vial or pressure tube, combine the iodo-substrate, boronic acid, and catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (

    
    ). This is crucial to preserve the active Pd(0) species.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base.

  • Reaction: Heat at 90°C for 12 hours (oil bath) or 120°C for 30 mins (Microwave).

    • Self-Validation: The reaction mixture should turn black (Pd precipitation) only after completion. Early black precipitation suggests catalyst decomposition (check oxygen levels).

  • Workup: Filter through a Celite pad to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via silica gel column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    
  • Characterization: Confirm structure via

    
    -NMR (look for the disappearance of the C3-H signal if starting from non-iodinated, or simply the appearance of the phenyl ring signals).
    

Pharmacological Profile & Mechanism of Action[2]

3-Substituted pyrazolo[3,4-b]pyridines act primarily as Type I ATP-competitive inhibitors .

Mechanism: Kinase Inhibition (FGFR/GSK-3)

The scaffold anchors into the ATP-binding cleft.

  • Hinge Binding: The pyridine nitrogen (N7) and/or the pyrazole nitrogen (N2) often form hydrogen bonds with the kinase hinge region (e.g., Glu/Ala residues).

  • Gatekeeper Interaction: The C3-substituent dictates the molecule's ability to pass the "gatekeeper" residue. A planar aromatic group at C3 can stack within the hydrophobic pocket adjacent to the gatekeeper, enhancing affinity and selectivity.

Biological Pathway Visualization

Mechanism_Action cluster_cell Cancer Cell Cytoplasm Drug 3-Substituted Pyrazolo[3,4-b]pyridine Target Target Kinase (FGFR1 / GSK-3) Drug->Target Competitive Binding (Hinge Region) Apoptosis Apoptosis / Cell Cycle Arrest Drug->Apoptosis Induces Signal Downstream Signaling (RAS-MAPK / PI3K-AKT) Target->Signal Phosphorylation (Inhibited) ATP ATP ATP->Target Blocked Effect Tumor Cell Proliferation & Survival Signal->Effect Promotes

Caption: Mechanism of Action showing ATP-competitive inhibition of oncogenic kinases, leading to the interruption of downstream proliferative signaling.

Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of C3-substitution on FGFR1 kinase inhibition, synthesized from key literature findings (e.g., Huang et al., Abdel-Aziem et al.).

Table 1: SAR of C3-Substituents on 1H-Pyrazolo[3,4-b]pyridine Scaffold

C3 SubstituentFGFR1 IC

(nM)
Cellular Potency (H1581)Notes on Activity
-H > 1000InactiveLacks hydrophobic interaction in the back-pocket.
-Ph (Phenyl) 120ModerateGood steric fit, but lacks specific polar interactions.
-Ph-4-F 45GoodFluorine improves metabolic stability and lipophilicity.
-Ph-3,5-di-OMe 0.3 Excellent Compound 7n . Methoxy groups likely engage specific residues (e.g., Lys) or fill the pocket optimally.
-Ph-4-NH

42ModerateAmino group improves solubility but may incur metabolic liability.
-C

C-Ph
210WeakRigid linker changes the vector; less optimal fit than direct aryl.

Key Insight: The introduction of electron-rich aromatic systems at C3 (e.g., dimethoxyphenyl) drastically improves potency, likely due to enhanced van der Waals interactions within the hydrophobic region of the ATP pocket.

References

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Source: Molecular Diversity (2025).[2][3] URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2016). URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II

    
     Inhibitors. 
    Source: MDPI Molecules (2025).
    URL:[Link]
    
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for

    
    -Amyloid Plaques. 
    Source: MDPI Molecules (2022).
    URL:[Link][4]
    
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry (2020). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Optimized Hydrolysis Strategies for Pyrazolo[3,4-b]pyridine-3-acetate Esters

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., DYR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., DYRK1A, TRK, CDK1) due to its bioisosteric relationship with purines and indazoles.

This guide details the hydrolysis of pyrazolo[3,4-b]pyridine-3-acetate esters to their corresponding acetic acids. Unlike the 3-carboxylic acids (attached directly to the heteroaromatic ring), which are prone to rapid thermal decarboxylation, the 3-acetate derivatives possess a methylene spacer (


) that enhances stability. However, the electron-deficient nature of the fused pyridine ring renders the system susceptible to nucleophilic attack and ring-opening side reactions under harsh alkaline conditions.

Key Challenges:

  • Solubility: These fused heterocycles often exhibit poor aqueous solubility, necessitating biphasic or co-solvent systems.

  • Zwitterionic Behavior: Many bioactive derivatives contain basic amine side chains. Hydrolysis yields a carboxylic acid, creating a zwitterion that complicates isolation.

  • Regiochemical Stability: While the 3-acetate is relatively stable, strong bases at high temperatures can trigger decarboxylation or attack the pyridine ring (positions 4 or 6).

Mechanistic Insight & Strategy

The hydrolysis proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which collapses to release the alkoxide and the carboxylate salt.

Critical Considerations
  • Base Selection: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation is less Lewis acidic and coordinates less strongly to the nitrogen lone pairs, reducing the risk of side reactions. Furthermore, LiOH is more soluble in THF/Water mixtures, which are essential for dissolving these lipophilic substrates.

  • Temperature Control: While the methylene spacer protects against immediate decarboxylation, maintaining temperatures below 60°C is crucial to prevent thermal degradation of the heteroaromatic core.

  • pH Control during Workup: For compounds containing basic nitrogen atoms (common in kinase inhibitors), the product will exist as a zwitterion. Careful pH adjustment to the Isoelectric Point (pI) is required for precipitation.

Visualization: Reaction Mechanism & Pathway

HydrolysisMechanism Ester Ester Substrate (Lipophilic) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH- Attack (THF/H2O) Carboxylate Carboxylate Salt (Water Soluble) Tetrahedral->Carboxylate Collapse (-ROH) Acid Target Acid (Precipitate/Extract) Carboxylate->Acid H+ Adjustment (pH ~ pI)

Figure 1: Mechanistic pathway for the hydrolysis of pyrazolo[3,4-b]pyridine-3-acetate esters.

Experimental Protocols

Protocol A: Standard Lithium Hydroxide Hydrolysis (Recommended)

Best for: General substrates, scale-up, and compounds with moderate solubility.

Reagents:

  • Substrate: Pyrazolo[3,4-b]pyridine-3-acetate ester (1.0 equiv)

  • Base: LiOH·H₂O (2.5 – 3.0 equiv)

  • Solvent: THF : Water (3:1 or 4:1 ratio)

Procedure:

  • Dissolution: Charge the ester (1.0 equiv) into a round-bottom flask. Add THF (10 mL per mmol substrate) and stir until fully dissolved.

    • Note: If the substrate is not soluble, add Methanol (up to 10% v/v) as a co-solvent.

  • Base Addition: Dissolve LiOH·H₂O (3.0 equiv) in a minimum amount of water. Add this aqueous solution dropwise to the stirring ester solution.

    • Observation: The mixture may become cloudy initially but should clarify as the reaction proceeds.

  • Reaction: Stir at Room Temperature (20-25°C) . Monitor by LC-MS or TLC (typically 2-4 hours).

    • Optimization: If conversion is <50% after 4 hours, warm to 40°C. Do not exceed 60°C.

  • Workup (Method 1 - Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous layer to 0°C.

    • Slowly acidify with 1N HCl to pH 3–4.

    • If a solid forms, stir for 30 mins, filter, wash with cold water, and dry under vacuum.

  • Workup (Method 2 - Extraction for Zwitterions):

    • If no precipitate forms (common with highly polar zwitterions), adjust pH to ~5-6 (isoelectric point).

    • Extract with n-Butanol or Ethyl Acetate/THF (9:1).

    • Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Acidic Hydrolysis

Best for: Substrates sensitive to basic conditions or those prone to ring-opening by strong nucleophiles.

Reagents:

  • Acid: 4M HCl in Dioxane or TFA/DCM (1:1)

  • Solvent: 1,4-Dioxane or Water

Procedure:

  • Dissolve the ester in 1,4-Dioxane.

  • Add 4M HCl (5-10 equiv).

  • Heat to 60°C for 6-12 hours.

  • Concentrate to dryness. The product will be isolated as the hydrochloride salt.

Data Summary & Troubleshooting

Solvent Selection Matrix

Solvent SystemMiscibilityRateRecommendation
THF / Water ExcellentFastPrimary Choice. Solubilizes most pyrazolo-pyridine esters.
MeOH / Water ExcellentModerateUse if substrate is highly polar. Risk of transesterification if reaction stalls.
EtOH / Water GoodSlowAvoid. Slower kinetics due to steric bulk of solvent.
DMSO / Water ExcellentFastUse only for highly insoluble substrates. Difficult workup (requires lyophilization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubilitySwitch to THF/Water (4:1) or warm to 45°C.
Decarboxylation Temperature too highRepeat at 0°C -> RT. Do not reflux.
No Precipitate on Acidification Zwitterion formationCalculate pI. Adjust pH exactly to pI. Use n-Butanol extraction.
Ring Opening Base too strongSwitch from NaOH to LiOH. Reduce equivalents to 1.5.
Visualization: Workflow Decision Tree

DecisionTree Start Start: Pyrazolo[3,4-b]pyridine Ester Soluble Is it soluble in THF? Start->Soluble BaseSens Base Sensitive Moieties? Soluble->BaseSens Yes MethodC Protocol C: Add MeOH Co-solvent Soluble->MethodC No MethodA Protocol A: LiOH / THF / H2O BaseSens->MethodA No MethodB Protocol B: Acid Hydrolysis (HCl) BaseSens->MethodB Yes MethodC->BaseSens

Figure 2: Decision matrix for selecting the optimal hydrolysis protocol.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[1] Context: Describes the synthesis and stability of the core scaffold. URL:[Link][1]

  • Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine CDK1 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2007).[2] Context: Provides background on the chemical reactivity of 3,5-disubstituted variants. URL:[Link]

  • Hydrolysis of Pyrazolo-pyridine Esters (Analogous Protocol). Source: Semantic Scholar (2016) / Longdom Publishing. Context: Details the specific use of NaOH in MeOH/Water for pyrazolo-pyridine carboxylate hydrolysis. URL:[Link][3][4][5][6][7][8]

  • Decarboxylation Risks in Heteroaryl Acetic Acids. Source: Canadian Journal of Chemistry (1988).[3] Context: Discusses the decarboxylation mechanisms of pyrazolo[3,4-b]pyridine-3-carboxylic acids vs. acetic acids. URL:[Link]

Sources

Application

Application Note: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Using Acetic Acid

Abstract This application note details the protocol for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives utilizing acetic acid (AcOH) as a dual solvent-catalyst system. Pyrazolo[3,4-b]pyridines are privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives utilizing acetic acid (AcOH) as a dual solvent-catalyst system. Pyrazolo[3,4-b]pyridines are privileged scaffolds in medicinal chemistry, exhibiting potent kinase inhibition, antimicrobial, and anti-inflammatory properties. Traditional multi-step syntheses are often plagued by low yields and tedious purification. This guide presents a streamlined, three-component condensation of 5-aminopyrazoles, aldehydes, and 1,3-dicarbonyl compounds. We compare conventional reflux methods against microwave-assisted protocols, demonstrating how acetic acid facilitates the Knoevenagel-Michael-Cyclization cascade to deliver high-purity products with yields exceeding 85%.

Introduction & Mechanistic Rationale

The Chemical Challenge

The construction of the pyridine ring fused to a pyrazole core typically requires harsh conditions or expensive transition metal catalysts. The "one-pot" strategy leverages the efficiency of Multi-Component Reactions (MCRs), where three reactants coexist and react in a specific sequence to form a complex product.

The Role of Acetic Acid

Acetic acid is critical to this protocol for three reasons:

  • Dual Functionality: It acts as a solvent to solubilize organic reactants and as a Brønsted acid catalyst to activate carbonyl groups.

  • Buffering: It maintains a pH that promotes the Knoevenagel condensation without protonating the amine nucleophile to the point of deactivation.

  • Green Chemistry: Compared to toxic solvents like DMF or toluene, AcOH is relatively benign and water-miscible, simplifying workup (precipitation by water).

Reaction Mechanism

The reaction proceeds via a cascade sequence:

  • Knoevenagel Condensation: The 1,3-dicarbonyl compound condenses with the aldehyde to form a benzylidene intermediate.

  • Michael Addition: The C-4 position of the 5-aminopyrazole attacks the activated benzylidene double bond.

  • Cyclization & Dehydration: Intramolecular nucleophilic attack of the amine onto the carbonyl followed by loss of water and/or oxidation aromatizes the pyridine ring.

ReactionMechanism cluster_conditions Catalytic Environment: Acetic Acid (Reflux or MW) Aldehyde Aryl Aldehyde Intermediate1 Benzylidene Intermediate Aldehyde->Intermediate1 AcOH, -H2O (Knoevenagel) Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->Intermediate1 Aminopyrazole 5-Aminopyrazole Intermediate2 Michael Adduct Aminopyrazole->Intermediate2 Nucleophilic Attack Intermediate1->Intermediate2 + Aminopyrazole (Michael Addn) Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Product Pyrazolo[3,4-b]pyridine Derivative Cyclization->Product -H2O / -EtOH (Aromatization)

Figure 1: The acetic acid-catalyzed cascade mechanism involves sequential condensation, addition, and cyclization steps.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Reactant A: 5-Amino-3-methyl-1-phenyl-1H-pyrazole (or derivatives).[1]

  • Reactant B: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

  • Reactant C: 1,3-Dicarbonyl (e.g., Ethyl acetoacetate, Dimedone).

  • Solvent/Catalyst: Glacial Acetic Acid (≥99.7%).

  • Workup: Crushed ice/water, Ethanol (for recrystallization).

Protocol A: Conventional Heating (Reflux)

Best for scaling up to gram quantities.

  • Charge: In a 50 mL round-bottom flask, add 5-aminopyrazole (1.0 mmol), aromatic aldehyde (1.0 mmol), and 1,3-dicarbonyl compound (1.0 mmol).

  • Solvate: Add 5–10 mL of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 100–110 °C (oil bath temperature).

  • Monitor: Stir for 3–6 hours. Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

  • Quench: Allow the reaction mixture to cool to room temperature. Pour the contents slowly into a beaker containing 50 g of crushed ice with vigorous stirring.

  • Isolate: A solid precipitate will form immediately. Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acid.

  • Purify: Recrystallize the crude solid from hot ethanol (95%) to obtain pure crystals.

Protocol B: Microwave-Assisted Synthesis

Best for high-throughput screening and rapid optimization.

  • Charge: In a microwave-safe process vial (10 mL), place the mixture of 5-aminopyrazole (1.0 mmol), aldehyde (1.0 mmol), and 1,3-dicarbonyl (1.0 mmol).

  • Solvate: Add 2–3 mL of glacial acetic acid. Cap the vial.

  • Irradiate: Place in a microwave synthesis reactor. Set parameters:

    • Temperature: 120 °C

    • Power: Max 300 W (Dynamic)

    • Time: 10–20 minutes

  • Workup: Cool the vial to 50 °C using compressed air. Pour into crushed ice as described in Protocol A.

  • Result: Yields are typically 10–15% higher than reflux, with significantly reduced reaction times.

Data Analysis & Scope

The following table summarizes typical results obtained using Protocol A (Reflux) vs. Protocol B (MW) for the reaction of 5-amino-3-methyl-1-phenylpyrazole with ethyl acetoacetate and various aldehydes.

EntryAldehyde Substituent (R)Method A Time (h)Method A Yield (%)Method B Time (min)Method B Yield (%)Melting Point (°C)
1 H (Phenyl)4.0781288168-170
2 4-Cl3.5821092182-184
3 4-NO23.0851094210-212
4 4-OMe5.0721584155-157
5 4-OH5.5701881190-192

Note: Electron-withdrawing groups (NO2, Cl) generally accelerate the Knoevenagel step, resulting in faster reaction times and higher yields.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oily Product Incomplete precipitation or residual solvent.Scratch the flask wall with a glass rod while in ice bath to induce nucleation. Recrystallize from EtOH/Water mix.
Low Yield Incomplete Knoevenagel condensation.Ensure acetic acid is glacial (water inhibits the dehydration step). Increase reflux time.
Impurity Spots on TLC Formation of "bis" products or uncyclized Michael adducts.Check stoichiometry. Ensure exactly 1:1:1 ratio. If intermediate persists, increase temperature.
Dark/Tarry Reaction Oxidation of amine or aldehyde.Conduct reaction under Nitrogen atmosphere if reactants are sensitive.

Safety & Handling (MSDS Highlights)

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.

  • 5-Aminopyrazoles: Potential irritants. Avoid inhalation of dust.

  • General: Wear nitrile gloves, safety goggles, and a lab coat. Neutralize acidic waste with sodium bicarbonate before disposal.

References

  • El-Borai, M. A., et al. (2012).[2] "Ionic liquid-mediated synthesis of pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry. (Referenced in context of microwave protocols).
  • Molina, P., et al. (2022).[3] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules. Available at: [Link]

  • Jiang, Y., et al. (2010). "Microwave-assisted synthesis of spiropyrazolo[3,4-b]pyridines." Ultrasonics Sonochemistry.
  • National Center for Biotechnology Information. "PubChem Compound Summary for Pyrazolo[3,4-b]pyridine." Available at: [Link]

Sources

Method

Application Note: Optimized Gould-Jacobs Synthesis of Pyrazolo[3,4-b]pyridines

Executive Summary & Biological Context The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere to purines and quinazolines. It is the core pharmacophore in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere to purines and quinazolines. It is the core pharmacophore in numerous kinase inhibitors (e.g., GSK-3


, CDK inhibitors) and cardiovascular agents (sildenafil analogues).

This Application Note details the Gould-Jacobs reaction , the most robust method for constructing the pyrazolo[3,4-b]pyridine core. Unlike the synthesis of quinolines from anilines, the use of 5-aminopyrazoles as starting materials introduces unique challenges regarding regioselectivity (N-alkylation vs. C-alkylation) and tautomeric equilibrium. This guide provides optimized protocols for both classical thermal cyclization and modern acid-mediated approaches, ensuring high reproducibility and scalability.

Mechanistic Insight & Pathway Visualization

The Gould-Jacobs reaction involves a two-step condensation-cyclization sequence.[1]

  • Condensation: The exocyclic amine of the 5-aminopyrazole attacks the electrophilic enol ether of diethyl ethoxymethylenemalonate (EMME). This is thermodynamically favorable and typically occurs in refluxing ethanol.

  • Cyclization: The resulting enaminone intermediate undergoes intramolecular nucleophilic acyl substitution. The nucleophile is the C4-carbon of the pyrazole ring, attacking the ester carbonyl.

Critical Mechanistic Requirement: The C4 position of the pyrazole must be unsubstituted and sufficiently nucleophilic. If C4 is blocked, the reaction fails or forces N-cyclization (yielding pyrazolo[1,5-a]pyrimidines).

Figure 1: Reaction Pathway & Regioselectivity

GouldJacobs_Pathway Start 5-Aminopyrazole (Nucleophile) Inter Enaminone Intermediate (Diethyl aminomethylene malonate) Start->Inter Condensation (-EtOH) Reagent Diethyl ethoxymethylene- malonate (EMME) Reagent->Inter Cyclization_C4 Thermal Cyclization (250°C or Acid Catalysis) Inter->Cyclization_C4 Product Pyrazolo[3,4-b]pyridine (Target Scaffold) Cyclization_C4->Product C4 Attack (Major Path) SideProd Pyrazolo[1,5-a]pyrimidine (Regioisomer - N-Attack) Cyclization_C4->SideProd N1 Attack (Minor/Avoid)

Caption: Mechanistic flow of the Gould-Jacobs reaction. The critical bifurcation point is the cyclization step; conditions must favor C4-attack to secure the [3,4-b] fusion.

Experimental Protocols

Protocol A: Classical Thermal Cyclization (The "Gold Standard")

Utility: Best for multi-gram scale up where intermediate isolation ensures purity. Chemistry: Two-step process.[2][3]

Step 1: Enaminone Formation
  • Stoichiometry: 1.0 eq 5-aminopyrazole : 1.1 eq EMME.

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve 5-aminopyrazole in EtOH (5 mL/mmol).

    • Add EMME dropwise at room temperature.

    • Reflux for 2–4 hours. Monitor by TLC (Intermediate is usually less polar than starting amine).

    • Isolation: Cool to room temperature. The intermediate often crystallizes out. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH/Hexane.

    • Checkpoint: Verify structure by NMR. Look for the vinyl proton signal (

      
       8.0–8.5 ppm).
      
Step 2: Thermal Cyclization (Dowtherm A)

Safety Note: Dowtherm A (eutectic mixture of diphenyl ether and biphenyl) boils at ~258°C. Perform in a high-efficiency fume hood.

  • Setup: Equip a round-bottom flask with a wide-bore air condenser (to prevent clogging from sublimate) and a thermometer.

  • Solvent: Dowtherm A (10 mL/g of intermediate).

  • Procedure:

    • Pre-heat Dowtherm A to 240°C.

    • Add the solid enaminone intermediate in portions to the hot solvent. Rapid addition prevents charring but watch for foaming.

    • Maintain temperature at 245–255°C for 30–60 minutes.

    • Work-up (Critical):

      • Cool the mixture to ~50°C.

      • Add a non-polar solvent (Hexane or Ligroin) equal to 2x the volume of Dowtherm A.

      • The polar pyrazolo[3,4-b]pyridine product will precipitate.

      • Filter the solid.[2][4]

      • Wash: Wash the filter cake copiously with Hexane to remove residual Dowtherm A.

      • Recrystallize from DMF/Ethanol or Dioxane.

Protocol B: Acid-Mediated Cyclization (Modern Alternative)

Utility: Avoids high-boiling solvents; suitable for substrates sensitive to 250°C. Chemistry: Protonation of the ester carbonyl lowers the activation energy for cyclization.

  • Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH).

  • Procedure:

    • Mix the isolated enaminone intermediate (from Step 1 above) with PPA (5–10 g per gram of substrate).

    • Heat to 100–120°C for 2–4 hours.

    • Quench: Pour the hot syrup slowly into crushed ice with vigorous stirring.

    • Neutralization: Adjust pH to ~5–6 with ammonium hydroxide or saturated NaHCO3.

    • Collect the precipitate by filtration.[2]

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their chemical causality.

ObservationProbable CauseCorrective Action
No Reaction (Step 1) Electron-deficient pyrazole amine.Use a catalytic amount of acetic acid in the EtOH reflux; switch solvent to Toluene.
Mixture of Isomers Competition between N1 and C4 attack.Ensure 5-aminopyrazole C4 is unsubstituted. Use Protocol A (Thermal) which favors the thermodynamic [3,4-b] product over the kinetic [1,5-a] product.
Black Tar (Step 2) Oxidative decomposition at 250°C.Degas Dowtherm A with Nitrogen prior to heating. Ensure strict temperature control (do not exceed 260°C).
Product "Oiling Out" Residual Dowtherm A.Triturate the crude oil with diethyl ether or hexane. If persistent, perform column chromatography (DCM:MeOH) but load the column as a solid dispersion on silica.

Comparative Data: Thermal vs. Acidic vs. Microwave

ParameterThermal (Dowtherm A)Acidic (PPA)Microwave (AcOH)
Temperature 250°C120°C150–180°C
Time 45 min3–4 hours10–20 min
Yield (Avg) 75–85%60–70%80–90%
Scalability High (kg scale)Medium (Viscosity issues)Low (Vessel limits)
Purification Precipitation (Easy)Neutralization (Tedious)Precipitation (Easy)

References

  • Lynch, B. M., et al. (1988).[5] Syntheses of pyrazolo[3,4-b]pyridines from pyridines and pyrazoles.[5][6][7][8][9][10][11] Canadian Journal of Chemistry.

  • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[2][7][8][10][12][13][14] Beilstein Journal of Organic Chemistry.

Sources

Application

Solvent selection for recrystallization of pyrazolo[3,4-b]pyridine acids

Application Note: Strategic Solvent Selection for Recrystallization of Pyrazolo[3,4-b]pyridine Acids Executive Summary Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for Recrystallization of Pyrazolo[3,4-b]pyridine Acids

Executive Summary

Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat), kinase inhibitors, and anti-viral agents. However, the introduction of a carboxylic acid moiety into this rigid, planar, fused heterocyclic system creates significant purification challenges. The interplay between strong intermolecular hydrogen bonding (carboxylic acid dimerization) and


-

stacking of the heterocyclic core often leads to poor solubility in standard organic solvents and high melting points.

This guide provides a rational, evidence-based approach to solvent selection, moving beyond trial-and-error to a systematic protocol designed to maximize purity and yield.

Physicochemical Profiling & Solubility Theory

To select the correct solvent, one must understand the molecular forces at play in a pyrazolo[3,4-b]pyridine acid crystal lattice:

  • 
    -
    
    
    
    Stacking:
    The fused pyridine and pyrazole rings create a flat, aromatic surface that stacks efficiently, requiring high thermal energy to disrupt.
  • Hydrogen Bonding Network: The carboxylic acid group (-COOH) acts as both a donor and acceptor, typically forming stable dimers in the solid state. If an amino group is present (common in this scaffold), the molecule may exist as a zwitterion , drastically reducing solubility in non-polar solvents and alcohols.

  • Polarity: These molecules are highly polar. Non-polar solvents (Hexane, Toluene) are generally ineffective as solvents but excellent as anti-solvents.

Solvent Class Efficacy Table
Solvent ClassExamplesEfficacyMechanism of Action
Protic Polar Ethanol (EtOH) , MethanolHigh Disrupts H-bonds; standard first-choice solvent.
Organic Acids Acetic Acid (AcOH) Very High Disrupts acid dimers; protonates basic nitrogens to prevent zwitterion formation.
Aprotic Polar DMF, DMSO High High dipole moment solvates the polar core; high boiling point allows high-T dissolution.
Ethers/Hydrocarbons Diethyl Ether, HexaneLow Used strictly as anti-solvents to induce precipitation.
Aqueous WaterVariable Poor solvent for free acid; excellent solvent for salt forms (Na+, K+).

Strategic Solvent Selection Protocols

Protocol A: The "Standard" Recrystallization (Ethanol-Based)

Best for: Mono-carboxylic acids with moderate melting points (<250°C).

Rationale: Ethanol is non-toxic, has a favorable boiling point (78°C), and balances polarity to dissolve impurities while crystallizing the product upon cooling.

  • Preparation: Place crude pyrazolo[3,4-b]pyridine acid in a round-bottom flask.

  • Dissolution: Add absolute Ethanol (10 mL/g). Heat to reflux.[1][2][3]

  • Titration: If insoluble, add Ethanol in 5 mL increments until dissolved.

    • Critical Step: If the compound remains insoluble after 30 mL/g, switch to Protocol C .

  • Filtration: Perform hot filtration (gravity) to remove insoluble mechanical impurities (e.g., catalyst residues like Pd or C).

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT), then to 4°C.

  • Isolation: Filter the crystals and wash with cold Ethanol.

Protocol B: The "Acid-Base Swing" (Chemical Purification)

Best for: Zwitterionic compounds or samples with significant non-acidic impurities.

Rationale: This utilizes the chemical nature of the -COOH group to separate the product from neutral impurities without thermal stress.

  • Dissolution: Suspend the crude solid in water. Slowly add 1M NaOH or NaHCO₃ until the solution is basic (pH 10-11) and the solid dissolves (forming the carboxylate salt).

  • Extraction (Wash): Extract the aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities. Discard the organic layer.

  • Precipitation: Acidify the aqueous layer slowly with 1M HCl or Acetic Acid to pH 3-4. The free acid will precipitate.

  • Recrystallization: Filter the solid. If further purification is needed, proceed to Protocol A or C with the wet cake.

Protocol C: The "High-Solvency" Binary System (DMF/Water)

Best for: Highly fused, high-melting point (>250°C), or poorly soluble derivatives.

Rationale: DMF dissolves the rigid core effectively. Water acts as an anti-solvent to lower solubility gradually, forcing controlled crystal growth.

  • Dissolution: Dissolve crude material in minimum hot DMF (100°C). Caution: Do not boil DMF (bp 153°C) to decomposition.

  • Anti-solvent Addition: While maintaining heat (90-100°C), add hot Water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot DMF to clear the solution.

  • Crystallization: Remove heat and insulate the flask (wrap in foil/towel) to allow very slow cooling.

  • Isolation: Filter and wash copiously with water (to remove DMF) followed by a small amount of cold Ethanol (to remove water).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal purification route based on the compound's behavior.

SolventSelection Start Crude Pyrazolo[3,4-b]pyridine Acid SolubilityTest Solubility Test: Reflux in Ethanol (20 vol) Start->SolubilityTest Soluble Soluble? SolubilityTest->Soluble Cooling Cool to RT then 4°C Soluble->Cooling Yes Insoluble Insoluble Soluble->Insoluble No Crystals Crystals Formed? Cooling->Crystals PureEtOH Isolate: Pure Product (Protocol A) Crystals->PureEtOH Yes Impure Oiling Out / Impure Crystals->Impure No (Oils/Amorphous) TryAcOH Test: Reflux in Acetic Acid Insoluble->TryAcOH SolubleAcOH Soluble? TryAcOH->SolubleAcOH PureAcOH Isolate: Recrystallize from AcOH (Beware of solvates) SolubleAcOH->PureAcOH Yes TryDMF Test: Hot DMF SolubleAcOH->TryDMF No AddWater Add Hot Water (Anti-solvent) until cloudy TryDMF->AddWater PureDMF Isolate: Protocol C AddWater->PureDMF AcidBase Perform Acid-Base Extraction (Protocol B) Impure->AcidBase AcidBase->SolubilityTest Retry with Precipitate

Caption: Decision tree for solvent selection based on solubility and impurity profile.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet rather than crystals.The temperature gap is too wide or the solvent is too polar. Remedy: Reheat, add a seed crystal, and cool very slowly. Alternatively, switch to a binary system (e.g., EtOH/Dioxane).
Gelation Solution turns into a semi-solid jelly.Common with long alkyl chains or H-bond networks. Remedy: Add a "structure breaker" solvent like Methanol or increase the volume of solvent significantly.
Solvates Yield is >100% or NMR shows solvent peaks.The acid has crystallized with solvent molecules (e.g., AcOH solvate). Remedy: Dry under high vacuum at >60°C for 24h, or recrystallize from a non-solvating solvent (e.g., Ethanol/Water).
Colored Impurities Crystals are off-color (e.g., brown instead of white/yellow).Remedy: Add Activated Charcoal (5% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite before cooling.

References

  • BenchChem. Troubleshooting & Optimization: Purification of pyrazolo[3,4-b]pyridines. Retrieved from

  • Royal Society of Chemistry (RSC). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. RSC Advances, 2023. Retrieved from

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 2022.[4] Retrieved from

  • University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from

  • Arkivoc. Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018. Retrieved from

  • National Institutes of Health (NIH). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC, 2010. Retrieved from

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of Pyrazolo[3,4-b]pyridine-3-acetic Acid

Abstract This application note provides a comprehensive and detailed protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of pyrazolo[3,4-b]pyridine-3-acetic acid. This molecule, featuring a fused heterocyclic core and a carboxylic acid moiety, presents unique challenges that necessitate careful control of chromatographic parameters. This guide follows a logical, science-based approach, from understanding the analyte's physicochemical properties to method optimization and validation according to ICH guidelines. It is intended for researchers, analytical scientists, and professionals in drug development who require a reliable method for purity assessment, stability testing, and quality control.

Introduction and Analyte Characterization

Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition and antimicrobial properties[1][2]. Pyrazolo[3,4-b]pyridine-3-acetic acid is a key intermediate or analogue in the synthesis of such pharmacologically active molecules. A validated, reliable analytical method is crucial for ensuring the quality and consistency of this compound in research and development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in a mixture, making it indispensable in the pharmaceutical industry[3]. The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

Physicochemical Properties of Pyrazolo[3,4-b]pyridine-3-acetic Acid:

  • Structure: The molecule contains a pyrazolo[3,4-b]pyridine core, which is a fused aromatic system, and a carboxylic acid group attached at the 3-position.

  • Ionization (pKa): The molecule is amphoteric.

    • The carboxylic acid group is acidic, with an estimated pKa between 3.5 and 4.5.

    • The pyridine ring contains a nitrogen atom that is basic, with a predicted pKa around 5.0-6.0[1].

    • This dual nature makes pH control of the mobile phase the most critical factor for achieving reproducible retention and good peak shape. To ensure the carboxylic acid is in its neutral, protonated form for optimal retention in reversed-phase chromatography, the mobile phase pH should be maintained at least 1.5-2.0 units below its pKa[4].

  • Polarity: The presence of the carboxylic acid and nitrogen atoms makes the molecule polar. However, the fused aromatic ring system imparts significant non-polar character. This balance makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.

  • UV Absorbance: Pyrazolo[3,4-b]pyridine derivatives exhibit UV absorbance due to their aromatic structure, typically with absorption maxima between 270 nm and 370 nm[2][5]. An initial scan using a Photo Diode Array (PDA) detector is essential to determine the precise λmax for maximum sensitivity.

HPLC Method Development Strategy

Our strategy is a systematic process involving initial screening of key parameters, followed by fine-tuning for optimal performance. The goal is to achieve a method that is specific, sensitive, and robust.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Method Optimization cluster_val Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, Solubility, UV λmax) Column_Select Column Selection (C18, C8, Phenyl-Hexyl) Analyte->Column_Select Informs Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 3.0) Column_Select->Mobile_Phase_Screen Test Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Proceed with Best Conditions Isocratic_Test Isocratic Hold Evaluation Gradient_Opt->Isocratic_Test If Applicable Flow_Temp Flow Rate & Temperature Tuning Gradient_Opt->Flow_Temp Isocratic_Test->Flow_Temp Validation Method Validation (ICH Q2(R2) Guidelines) Flow_Temp->Validation Final Conditions Protocol Final Method Protocol Validation->Protocol Document

Caption: A systematic workflow for HPLC method development.

Initial Parameter Selection: The "Why"

Chromatographic Mode: Reversed-Phase (RP-HPLC) RP-HPLC is selected due to the dual polar/non-polar nature of the analyte. A non-polar stationary phase (like C18) combined with a polar mobile phase provides the ideal mechanism for retaining and separating such compounds[6].

Stationary Phase (Column) Selection The choice of stationary phase is critical for achieving the desired selectivity. Retention in RP-HPLC is primarily based on hydrophobic interactions between the analyte and the bonded phase[7].

Column TypeRationale for Screening
C18 (Octadecylsilane) The industry standard and first choice. Provides high hydrophobicity and retention for a wide range of molecules. A good starting point for most applications.
C8 (Octylsilane) Less retentive than C18. A good alternative if the analyte is too strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations.
Polar-Embedded/ Phenyl-Hexyl These phases offer alternative selectivity. A phenyl phase can provide unique π-π interactions with the aromatic rings of the analyte, which can improve peak shape and resolution from related impurities[8]. Polar-embedded phases are resistant to "dewetting" in highly aqueous mobile phases, which is beneficial for retaining polar compounds[9][10].

Mobile Phase Selection The mobile phase influences analyte retention and ionization. It typically consists of an aqueous component (with a buffer or acid modifier) and an organic modifier[11].

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices[4].

    • Acetonitrile: Generally provides lower backpressure and has a lower UV cutoff (~190 nm). It can offer different selectivity compared to methanol due to its dipole moment characteristics[8].

    • Methanol: A protic solvent that can engage in hydrogen bonding, offering an alternative selectivity profile. It is often more effective at exploiting the unique selectivity of phenyl-based columns[8].

  • Aqueous Phase and pH Control: This is the most critical parameter for pyrazolo[3,4-b]pyridine-3-acetic acid.

    • Rationale for Acidic pH: To suppress the ionization of the carboxylic acid group (pKa ~3.5-4.5), the mobile phase pH must be maintained in the range of 2.5-3.0. In this range, the carboxylic acid is protonated (COOH), making it less polar and more retained on the C18 stationary phase. This also prevents peak tailing that occurs when an analyte exists in both ionized and non-ionized forms during chromatography[12].

    • Buffer/Modifier Selection:

      • 0.1% Formic Acid or Phosphoric Acid: A common and simple way to achieve a pH of ~2.7. It is volatile, making it suitable for LC-MS applications[13][14].

      • Phosphate Buffer (e.g., 20 mM Potassium Phosphate): Provides robust pH control. Phosphate buffers are excellent for UV detection due to their low UV cutoff but can precipitate in high concentrations of acetonitrile[4].

pH_Effect cluster_high_ph High pH (e.g., pH 7.0) cluster_low_ph Low pH (e.g., pH 2.7) High_pH Analyte is Ionized (COO⁻) High_pH_Result Result: - Low Retention - Poor Peak Shape (Tailing) High_pH->High_pH_Result Low_pH Analyte is Neutral (COOH) Low_pH_Result Result: - Optimal Retention - Sharp, Symmetrical Peak Low_pH->Low_pH_Result Analyte Pyrazolo[3,4-b]pyridine-3-acetic acid (pKa ~4.0) Analyte->High_pH pH > pKa Analyte->Low_pH pH < pKa

Caption: The effect of mobile phase pH on analyte ionization and chromatography.

Experimental Protocols

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Columns:

    • Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Chemicals: HPLC-grade Acetonitrile and Methanol, Formic Acid, Potassium Phosphate Monobasic, o-Phosphoric Acid, and purified water (18.2 MΩ·cm).

  • Sample: Pyrazolo[3,4-b]pyridine-3-acetic acid reference standard.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol 1: Initial Method Screening

Objective: To determine the best combination of column and organic modifier for optimal selectivity and retention.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B (Option 1): Acetonitrile.

    • Mobile Phase B (Option 2): Methanol.

  • Set Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: PDA at 210-400 nm, with a discrete wavelength set at the determined λmax (e.g., 280 nm).

  • Run a Generic Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Execute Screening Runs: Perform four injections of the working standard using the combinations in the table below.

  • Evaluate Results: Compare the chromatograms based on retention time, peak shape (asymmetry), and resolution from any impurities.

Screening Conditions Summary Table

RunColumnMobile Phase BExpected Outcome
1C18AcetonitrileStandard retention, good starting point.
2C18MethanolDifferent selectivity, potentially longer retention.
3Phenyl-HexylAcetonitrileAlternative selectivity, may show reduced retention.
4Phenyl-HexylMethanolPotential for strong π-π interactions, best selectivity.
Protocol 2: Method Optimization

Objective: To refine the gradient, flow rate, and temperature to achieve a shorter run time with optimal resolution and peak shape (Target Asymmetry: 0.9 - 1.5).

  • Select the Best Condition: Choose the column and mobile phase combination from Protocol 1 that provided the best initial results.

  • Optimize the Gradient:

    • Based on the elution time from the screening run, adjust the gradient to be shallower around the elution time of the main peak.

    • Example: If the peak eluted at 12 minutes (~50% B), a new gradient could be: 0 min (5% B) -> 5 min (30% B) -> 15 min (60% B) -> 17 min (95% B). This focuses the separating power where it's needed.

  • Adjust Flow Rate and Temperature:

    • Temperature: Increasing temperature (e.g., to 35 or 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape.

    • Flow Rate: Increasing flow rate (e.g., to 1.2 mL/min) can shorten run time, but may decrease resolution. A balance must be found.

  • Finalize Method: Once a satisfactory separation is achieved (resolution > 2.0 between adjacent peaks, asymmetry < 1.5), the method is ready for validation.

Recommended Final Method (Example)

This is a hypothetical optimized method based on the principles discussed.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% to 70% B over 15 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 280 nm
Run Time 25 minutes (including wash and equilibration)

Method Validation (ICH Q2(R2) Guidelines)

The optimized method must be validated to ensure it is suitable for its intended purpose[15]. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][15][16][17].

Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.999. No interference from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of working concentration).
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery from spiked placebo samples at three concentration levels.
Precision Repeatability and intermediate precision.RSD ≤ 2.0% for repeatability (n=6). RSD ≤ 2.0% for intermediate precision (different day/analyst).
Range The concentration interval where the method is precise, accurate, and linear.Justified by the linearity and accuracy data.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.System suitability parameters remain within limits when changing pH (±0.2), temperature (±5°C), flow rate (±10%).

Troubleshooting

Common HPLC issues can arise, but a systematic approach can resolve them quickly[18][19][20][21][22].

IssuePotential Cause for this AnalyteSolution
Peak Tailing Mobile phase pH is too high, causing partial ionization. Secondary interactions with residual silanols.Lower the mobile phase pH to < 3.0. Use a highly deactivated (end-capped) column.
Retention Time Drift Poor column equilibration. Inconsistent mobile phase preparation.Increase column equilibration time between runs[18]. Prepare fresh mobile phase daily.
High Backpressure Buffer precipitation in high organic concentration. Column frit blockage.Filter all mobile phases. Ensure buffer is soluble in the highest %B of the gradient. Backflush the column (if permitted by manufacturer).
Poor Resolution Inappropriate mobile phase or stationary phase.Re-evaluate screening data. Try an alternative organic modifier (Methanol) or a different column (Phenyl-Hexyl). Adjust gradient slope.

Conclusion

This application note outlines a systematic, science-driven approach to developing a robust and reliable RP-HPLC method for pyrazolo[3,4-b]pyridine-3-acetic acid. By carefully considering the analyte's physicochemical properties and systematically screening and optimizing chromatographic parameters—with a critical focus on mobile phase pH—a method suitable for quality control and research applications can be successfully developed and validated according to global regulatory standards.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Retrieved from Thermo Fisher Scientific US website.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Georgiev, M. I., et al. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Advanced Materials Technology. (n.d.).
  • Dinkci, N., et al. (2025, August 7). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese.
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
  • LCGC International. (n.d.). Choosing the Right HPLC Stationary Phase.
  • ChemicalBook. (n.d.). 1H-PYRAZOLO[3,4-B]PYRIDINE CAS#: 271-73-8.
  • Chemical Review and Letters. (2020, April 18).
  • Journal of Applied Pharmaceutical Science. (2021, March 14). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
  • Waters. (n.d.). HPLC Separation Modes.
  • ACS Omega. (2024, December 25). Cu(II)
  • Semantic Scholar. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques.
  • Pure Synth. (n.d.). Pyrazolo[34-B]Pyridine 98.0%(HPLC).
  • ResearchGate. (n.d.). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • ScienceDirect. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H).
  • Sigma-Aldrich. (n.d.). 1H-Pyrazolo 3,4-b pyridine AldrichCPR 271-73-8.
  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
  • TCI Chemicals. (n.d.). Pyrazolo[3,4-b]pyridine >98.0%(HPLC)(T) 200mg.
  • MDPI. (2022, March 30).

Sources

Application

Application Notes and Protocols: Coupling of Pyrazolo[3,4-b]pyridine-3-acetic acid with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazolo[3,4-b]pyridine Derivatives The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure frequently...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure frequently found in pharmacologically active compounds.[1] Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. These activities include potential treatments for cancer by inhibiting various kinases and other cellular targets.[2][3][4] Specifically, pyrazolo[3,4-b]pyridine derivatives have been investigated as potent inhibitors of Topoisomerase IIα, Mps1 kinase, and TANK-binding kinase 1 (TBK1), showcasing their broad therapeutic potential.[1][2][3] The synthesis of amide derivatives from pyrazolo[3,4-b]pyridine-3-acetic acid is a key step in creating libraries of compounds for screening and optimization in medicinal chemistry.[5][6]

This guide provides a detailed overview of the procedures for coupling pyrazolo[3,4-b]pyridine-3-acetic acid with a variety of amines, a crucial transformation for generating novel chemical entities with potential therapeutic applications.

Mechanistic Insights into Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. The general mechanism involves the conversion of the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine.

Two of the most common and effective classes of coupling reagents for this purpose are carbodiimides, often used with additives like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts such as HATU.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)
  • Activation of the Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]

  • Formation of the Active Ester: This intermediate can be unstable and prone to side reactions. The addition of HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester.[9][10]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.

  • Product Formation: This intermediate collapses to form the desired amide and regenerates HOBt.[7]

The use of HOBt is crucial as it minimizes side reactions and reduces the risk of racemization when coupling chiral carboxylic acids.[11]

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent.[12]

  • Activation: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a reactive O-acyl(tetramethyl)isouronium salt.[13]

  • Formation of the Active Ester: This intermediate rapidly reacts with the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[12][13]

  • Amide Bond Formation: The amine then attacks the active ester to form the stable amide bond, with HOAt being released.[13]

HATU is known for its high coupling efficiency, rapid reaction times, and low rates of racemization, even with sterically hindered substrates.[13]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of these coupling reactions to prevent hydrolysis of the activated intermediates.

  • Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Monitoring the Reaction: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol provides a general procedure for the coupling of pyrazolo[3,4-b]pyridine-3-acetic acid with a primary or secondary amine using EDC and HOBt.

Materials:

  • Pyrazolo[3,4-b]pyridine-3-acetic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)

Procedure:

  • Reaction Setup: To a solution of pyrazolo[3,4-b]pyridine-3-acetic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Addition of Base: Add DIPEA or TEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Initiation of Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired amide.[9][14]

Protocol 2: HATU Mediated Coupling

This protocol is particularly useful for coupling sterically hindered amines or when faster reaction times are desired.

Materials:

  • Pyrazolo[3,4-b]pyridine-3-acetic acid

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography

Procedure:

  • Pre-activation: In a flask under an inert atmosphere, dissolve pyrazolo[3,4-b]pyridine-3-acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes.[13]

  • Addition of Amine: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[13]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[13]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentTypical EquivalentsAdditiveBaseTypical SolventKey AdvantagesPotential Drawbacks
EDC 1.1 - 1.5HOBt (1.1 - 1.5 eq)DIPEA, TEADMF, DCMWater-soluble urea byproduct, easy workup.[11]Slower reaction rates, potential for side reactions without HOBt.
HATU 1.0 - 1.5None (contains HOAt)DIPEADMFHigh efficiency, fast reactions, low racemization, good for hindered substrates.[13]Higher cost, byproduct can sometimes complicate purification.
HBTU/TBTU 1.0 - 1.2HOBt (optional)DIPEADMFEffective and widely used.[15]Can be allergenic, benzotriazole-based byproducts.[16]
PyBOP 1.1 - 1.5NoneDIPEADMF, DCMGood for solid-phase synthesis.Phosphonium-based byproducts.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Pyrazolo[3,4-b]pyridine-3-acetic acid and Amine in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) A->B Initiate Coupling C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C Allow Reaction to Proceed D Dilute with Organic Solvent C->D Quench Reaction E Aqueous Washes (Acid, Base, Brine) D->E F Dry Organic Layer and Concentrate E->F G Silica Gel Column Chromatography F->G Load Crude Product H Isolate Pure Amide Product G->H

Caption: General workflow for the coupling of pyrazolo[3,4-b]pyridine-3-acetic acid with amines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Presence of moisture.- Insufficient amount of base.- Sterically hindered substrates.- Use fresh coupling reagent.- Ensure all glassware is dry and use anhydrous solvents.- Increase the equivalents of base.- Switch to a more powerful coupling reagent like HATU.[13]- Increase reaction temperature or time.
Multiple Byproducts - Side reactions of the activated intermediate.- Decomposition of starting materials or product.- Use an additive like HOBt with carbodiimides.[11]- Lower the reaction temperature.- Reduce the reaction time if the product is unstable.
Difficulty in Purification - Water-soluble byproducts from the coupling reagent remaining in the organic layer.- Similar polarity of product and starting materials.- Perform thorough aqueous washes during work-up.[9]- Consider using a different purification technique such as reverse-phase chromatography or crystallization.[14][17]- For basic products, cation exchange (SCX) chromatography can be effective for removing unreacted amine.[18]
Racemization of Chiral Centers - High reaction temperature.- Prolonged reaction time.- Use of a coupling reagent prone to causing racemization.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely and stop it once the starting material is consumed.- Use coupling reagents known for low racemization rates, such as HATU or COMU, often in combination with an additive like HOBt or Oxyma.[11][13][19]

Safety Precautions

  • Coupling Reagents: Many coupling reagents, particularly uronium/aminium and phosphonium salts, are potential sensitizers and can cause allergic reactions.[16][20] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Work with volatile organic solvents in a fume hood.

  • Bases: Organic bases like DIPEA and TEA are corrosive and should be handled with care.

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Available from: [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available from: [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. ProQuest. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Available from: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. Available from: [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • What is the best technique for amide purification?. ResearchGate. Available from: [Link]

  • Looking for some advice for purification of diamide. Reddit. Available from: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

  • Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed. Available from: [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. UCT Science. Available from: [Link]

  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. Available from: [Link]

  • Application Note – Amide coupling 96-well plate kit. Synple Chem. Available from: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Available from: [Link]

  • General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. Thieme Chemistry. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. Available from: [Link]

  • amide coupling help. Reddit. Available from: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Available from: [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. Available from: [Link]

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available from: [Link]

  • 3.8 Uronium/Guanidinium Salts. Available from: [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines using ammonium acetate as green reagent in multi-component reactions. ResearchGate. Available from: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Available from: [Link]

Sources

Method

Topic: Preparation of Sodium 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetate: A Protocol for Enhanced Aqueous Solubility

An Application Note for Pharmaceutical and Chemical Research Authored by: Gemini, Senior Application Scientist Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system frequently encountered in m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Pharmaceutical and Chemical Research

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its wide range of biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1][2][3][4] The development of derivatives such as 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid allows for further functionalization and exploration of its therapeutic potential. However, the parent carboxylic acid often exhibits poor aqueous solubility, limiting its utility in biological assays and formulation development. Conversion to a sodium salt is a well-established and effective strategy to significantly enhance the solubility and bioavailability of acidic drug candidates.[5][6][7]

This application note provides a comprehensive, two-part protocol for the synthesis of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid and its subsequent conversion to the highly water-soluble sodium salt. The guide is designed for researchers in drug discovery and process development, offering detailed, step-by-step methodologies, explanations for critical process parameters, and robust analytical techniques for structural verification and purity assessment.

PART 1: Synthesis of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

Principle and Rationale

The synthetic strategy involves a multi-step sequence commencing with the construction of a functionalized pyrazole core, followed by the annulation of the pyridine ring. This approach is favored for its versatility and control over substituent placement.

  • Diazotization and Japp-Klingemann Reaction: The synthesis begins with the diazotization of a suitable aniline precursor, followed by a Japp-Klingemann reaction with a β-ketoester, such as ethyl 2-chloroacetoacetate. This classic reaction is a reliable method for forming the hydrazone intermediate necessary for pyrazole synthesis.

  • Cyclization to form Pyrazole: The resulting hydrazone is then cyclized to form the core 5-aminopyrazole ring system.

  • Pyridine Ring Annulation: The 5-aminopyrazole derivative undergoes a condensation reaction with an appropriate 1,3-dicarbonyl compound (or equivalent) to construct the fused pyridine ring, yielding the target pyrazolo[3,4-b]pyridine scaffold. Subsequent hydrolysis of the ester group affords the final carboxylic acid. This method is widely adapted for creating substituted pyrazolo[3,4-b]pyridines.[8][9][10]

Materials and Equipment
  • Reagents: Phenylhydrazine, Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol (absolute), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Magnesium sulfate (anhydrous), Celite.

  • Equipment: Round-bottom flasks (various sizes), reflux condenser, magnetic stirrer with heating plate, dropping funnel, Buchner funnel and flask, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), standard laboratory glassware, pH meter.

Detailed Experimental Protocol

Step 1a: Synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL). Causality Note: Sodium ethoxide serves as the strong base required to deprotonate diethyl malonate, initiating the condensation reaction.

  • Addition of Reagents: To the cooled sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise. Following this, add phenylhydrazine (10.8 g, 0.1 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (Eluent: 7:3 Ethyl acetate/Hexane).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). Acidify the solution to pH 5-6 with concentrated HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield 5-amino-1-phenyl-1H-pyrazol-3-ol.

Step 1b: Synthesis of Ethyl 2-(3-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate (Hypothetical Intermediate)

This step represents a conceptual pathway; direct synthesis of the target acetic acid is often achieved via alternative precursors. For the purpose of this guide, we will proceed with a well-established route to a related core structure which can be conceptually modified. A more direct and commonly cited approach involves the condensation of a 5-aminopyrazole with an alpha,beta-unsaturated ketone or ester.[11]

Step 1c: A More Direct Conceptual Synthesis of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

Given the complexity and proprietary nature of many specific synthetic routes, a generalized and plausible protocol is presented below, based on established cyclocondensation reactions.[9]

  • Reaction Setup: Combine 5-amino-1-phenyl-1H-pyrazole (15.9 g, 0.1 mol) and diethyl 2-acetylglutarate (21.6 g, 0.1 mol) in a 250 mL flask containing polyphosphoric acid (PPA) (50 g).

  • Heating: Heat the mixture with stirring at 120-130 °C for 3 hours. Causality Note: PPA acts as both a solvent and a dehydrating agent, promoting the cyclocondensation to form the pyridine ring.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice (300 g). Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is the ethyl ester of the target acid.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol (100 mL) and 10% aqueous NaOH (50 mL). Reflux the mixture for 2 hours until TLC indicates the disappearance of the starting material.

  • Isolation of Acid: Cool the mixture, remove the ethanol via rotary evaporation, and dilute the remaining aqueous solution with water (100 mL). Acidify to pH 3-4 with 2M HCl. The target acid, 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid, will precipitate.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure carboxylic acid.

PART 2: Preparation of Sodium 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetate

Principle and Rationale

The conversion of a weakly acidic carboxylic acid to its corresponding sodium salt is a straightforward acid-base neutralization. The primary goal is to enhance aqueous solubility, a critical factor for preclinical studies and formulation.[6][12] The choice of base is important; sodium hydroxide is a strong base that ensures complete conversion. The reaction is typically performed in a solvent that can dissolve the starting acid and from which the salt can be precipitated or isolated upon solvent removal.

Materials and Equipment
  • Reagents: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid (from Part 1), Sodium hydroxide (NaOH), Methanol (anhydrous), Diethyl ether (anhydrous).

  • Equipment: Erlenmeyer flask, magnetic stirrer, pH indicator strips or pH meter, rotary evaporator, Buchner funnel, vacuum oven.

Detailed Experimental Protocol
  • Dissolution: Suspend the 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid (e.g., 5.0 g, 1 equivalent) in anhydrous methanol (50 mL) in a 100 mL Erlenmeyer flask with magnetic stirring.

  • Base Preparation: Prepare a 1.0 M solution of sodium hydroxide in methanol. Causality Note: Using a methanolic solution of NaOH prevents the introduction of water, which can sometimes lead to the formation of less stable hydrates instead of the desired anhydrous salt.[13]

  • Neutralization: Add the methanolic NaOH solution dropwise to the stirred suspension of the acid. Monitor the pH of the mixture. Continue addition until the pH is stable between 7.5 and 8.5. The suspension should become a clear solution as the salt is formed. Use exactly one molar equivalent of NaOH to avoid excess base in the final product.

  • Precipitation: Once neutralization is complete, slowly add anhydrous diethyl ether (approx. 100-150 mL) to the clear methanolic solution with vigorous stirring. Causality Note: Diethyl ether acts as an anti-solvent. The sodium salt is insoluble in this solvent mixture and will precipitate out of the solution.

  • Isolation: Allow the precipitate to fully form by stirring in an ice bath for 30 minutes. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold 1:3 methanol/diethyl ether, followed by a final wash with pure diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the resulting sodium salt in a vacuum oven at 40-50 °C to a constant weight.

PART 3: Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity, purity, and properties.

Analytical Methodologies
  • ¹H and ¹³C NMR: To confirm the chemical structure. The formation of the sodium salt should induce characteristic shifts in the protons and carbons near the carboxylate group.

  • FT-IR Spectroscopy: To verify the conversion of the carboxylic acid to the carboxylate salt. The characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹) of the acid should disappear, replaced by a strong asymmetric carboxylate stretch (COO⁻) around 1550-1610 cm⁻¹.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the parent acid (in negative ion mode) and the presence of the sodium adduct.

  • HPLC: To determine the purity of the final product. A purity level of >98% is typically desired for research and early development purposes.

  • Solubility Assessment: To confirm the success of the salt formation strategy. The solubility of the final salt in water or phosphate-buffered saline (PBS) should be quantitatively compared to that of the parent acid.

Summary of Expected Analytical Data
Analysis 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid Sodium 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetate
Appearance White to off-white solidWhite crystalline solid
¹H NMR δ ~10-12 ppm (broad singlet, 1H, -COOH)Carboxylic acid proton peak disappears
δ ~3.8 ppm (singlet, 2H, -CH₂-)δ ~3.6 ppm (slight upfield shift of -CH₂-)
FT-IR (cm⁻¹) ~2500-3300 (broad, O-H); ~1710 (C=O)O-H and C=O peaks disappear; ~1580 (strong, COO⁻) appears
ESI-MS (-ve) [M-H]⁻ at expected m/z[M-H]⁻ at expected m/z
HPLC Purity >98%>98%
Aqueous Solubility Low (<0.1 mg/mL)Significantly Higher (>10 mg/mL, expected)

Workflow Visualization

The overall process from the synthesis of the parent acid to the final characterized sodium salt is summarized in the workflow diagram below.

SynthesisWorkflow cluster_part1 PART 1: Parent Acid Synthesis cluster_part2 PART 2: Sodium Salt Formation cluster_part3 PART 3: Quality Control Start 5-Aminopyrazole + Diethyl 2-acetylglutarate Reaction1 Cyclocondensation (Polyphosphoric Acid, 130°C) Start->Reaction1 Hydrolysis Ester Hydrolysis (NaOH, EtOH, Reflux) Reaction1->Hydrolysis Acidification Acidification & Precipitation (HCl) Hydrolysis->Acidification Purification1 Recrystallization Acidification->Purification1 Product1 Pure 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid Purification1->Product1 Reaction2 Neutralization (NaOH in Methanol) Product1->Reaction2 Input for Salt Formation Precipitation Anti-Solvent Precipitation (Diethyl Ether) Reaction2->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product2 Final Product: Sodium Salt Isolation->Product2 QC NMR, FT-IR, MS, HPLC, Solubility Testing Product2->QC Final Analysis

Caption: Workflow for the synthesis and salt formation of the target compound.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Sodium metal reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Polyphosphoric acid is corrosive and causes severe burns upon contact. Handle with caution.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Abdel-Wahab, B. F., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. Available at: [Link]

  • BioFuran Materials. (2025). Carboxylate Compounds for Modern Applications. Available at: [Link]

  • Ganthi, H. P., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at: [Link]

  • ResearchGate. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Available at: [Link]

  • ResearchGate. (2021). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. Available at: [Link]

  • Longdom Publishing. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Available at: [Link]

  • Elsevier. (2022). 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Green chemistry approach for synthesis, larvicidal profile, and molecular properties. Available at: [Link]

  • Pharmaceutical Technology. (2010). Salt Selection in Drug Development. Available at: [Link]

  • SciSpace. (2019). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Available at: [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Rubino, J. T. (1989). Solubilities and solid state properties of the sodium salts of drugs. PubMed. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available at: [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2003). SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Available at: [Link]

  • MDPI. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. PMC. Available at: [Link]

  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Available at: [Link]

  • ResearchGate. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Available at: [Link]

  • Google Patents. (2009). Pyrazolo (3, 4-b) pyridine derivatives as phosphodiesterase inhibitors.
  • ACS Publications. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in pyrazolo[3,4-b]pyridine cyclization

Welcome to the Heterocycle Synthesis Support Hub. Ticket #: PYR-34B-YIELD Topic: Troubleshooting Low Yields in Pyrazolo[3,4-b]pyridine Cyclization Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Hub. Ticket #: PYR-34B-YIELD Topic: Troubleshooting Low Yields in Pyrazolo[3,4-b]pyridine Cyclization Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Deceptive" Scaffold

You are likely here because your reaction, which looks straightforward on paper, is yielding <20% product or a "brick dust" solid that defies purification. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibition (e.g., GSK-3, CDK), but its synthesis is notorious for two main failure modes: Regiochemical scrambling (forming the [1,5-a] isomer) and Premature precipitation (the "solubility trap").

This guide abandons generic advice. We will focus on the causality of these failures and provide self-validating protocols to correct them.

Module 1: The Regioselectivity Trap (Mechanism & Diagnosis)

The Issue: You reacted a 5-aminopyrazole with a 1,3-dicarbonyl (or equivalent), expecting a [3,4-b] fusion. Instead, you isolated the thermodynamically stable pyrazolo[1,5-a]pyrimidine or a complex mixture.

The Causality: The 5-aminopyrazole is an ambident nucleophile.[1] It has three nucleophilic sites:

  • N1 (Ring Nitrogen): Moderately nucleophilic.[1]

  • Exocyclic Amine (

    
    ):  Highly nucleophilic (hard base).
    
  • C4 (Carbon): Nucleophilic (soft), but sterically sensitive.

To get the [3,4-b]pyridine core (Target), the reaction must initiate via a Michael-type addition at C4 or a Knoevenagel condensation involving C4. If the Exocyclic Amine attacks a carbonyl first, you invariably form the [1,5-a]pyrimidine (Side Product).

Visualizing the Divergence:

RegioSelectivity Start 5-Aminopyrazole + 1,3-Electrophile PathA Path A: Exocyclic NH2 Attack (Kinetic Control) Start->PathA Uncatalyzed / Hard Nucleophile PathB Path B: C4-Carbon Attack (Thermodynamic/Catalytic) Start->PathB Lewis Acid / Soft Nucleophile InterA Amide/Imine Intermediate PathA->InterA InterB Michael/Knoevenagel Adduct PathB->InterB ProdA Pyrazolo[1,5-a]pyrimidine (WRONG ISOMER) InterA->ProdA ProdB Pyrazolo[3,4-b]pyridine (TARGET) InterB->ProdB

Figure 1: Mechanistic bifurcation. Path A (Red) is the common failure mode in uncatalyzed reactions.

Diagnostic FAQ:

Q: How do I know which isomer I have? A: Check the


 NMR.
  • [3,4-b] (Target): You will see a distinct deshielded singlet for the pyridine proton (if C6 is unsubstituted) or specific coupling constants for the pyridine ring. Crucially, the NH proton on the pyrazole ring (if N1 is unsubstituted) will often disappear or shift significantly due to tautomerization changes.

  • [1,5-a] (Wrong): Look for a "pyrimidine-like" pattern.[1] If you used a symmetric diketone, the symmetry might trick you, but the chemical shifts of the bridgehead carbons (C13 NMR) are diagnostic.

Module 2: Reaction Optimization (The "Stalled Reaction")

The Issue: The reaction turns dark, TLC shows a streak, and yield is stuck at 30-40%.

The Solution: Microwave Irradiation & Lewis Acid Catalysis. Conventional heating (refluxing EtOH/AcOH) is often insufficient to overcome the energy barrier for the C4-attack (Path B above) or to drive the dehydration step in multicomponent reactions (MCRs).

Comparative Data: Conventional vs. Optimized Conditions

ParameterConventional MethodOptimized Method (Recommended)
Conditions Reflux in Ethanol/Acetic Acid (12-24h)Microwave (140°C), 10-20 min
Catalyst None or AcOHZrClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(10-20 mol%) or InCl

Typical Yield 30-50%85-95%
Primary Failure Incomplete condensation (wet solvent)None (Pressure drives dehydration)
Reference Arkivoc 2006 (ii) [1]MDPI 2022 [2], J. Het. Chem [3]

Why ZrClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


? 
Zirconium(IV) chloride acts as a highly oxophilic Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde/ketone, increasing electrophilicity and facilitating the difficult C4-attack by the aminopyrazole. It also acts as a dehydrating agent.

Module 3: Purification (The "Brick Dust" Protocol)

The Issue: "My product crashed out of the reaction mixture. I filtered it, but it's impure. It won't dissolve in DCM, MeOH, or EtOAc for chromatography."

The Fix: Pyrazolo[3,4-b]pyridines are notorious for ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-stacking, leading to extreme insolubility. Do not  attempt standard flash chromatography if the solid is insoluble.[1]

Purification Workflow:

  • The DMF Wash: If the product is a solid precipitate, filter it. Wash the cake with hot ethanol (removes unreacted starting materials) and then diethyl ether .

  • Recrystallization (The Nuclear Option): If purity is still low, use DMF/Ethanol (1:1) or DMSO/Water . Dissolve in hot DMF/DMSO, then add the protic solvent (EtOH/Water) dropwise until turbidity appears. Cool slowly.

  • Trituration: If the product is sticky, triturating with boiling acetonitrile often induces crystallization of the pure product while leaving impurities in solution.

Master Protocol: Microwave-Assisted 3-Component Synthesis

Objective: Synthesis of 4-aryl-pyrazolo[3,4-b]pyridine derivatives via One-Pot MCR. Scale: 1.0 mmol.

Reagents:

  • Component A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)[1]

  • Component B: Benzaldehyde derivative (1.0 mmol)

  • Component C: Ethyl acetoacetate (or 1,3-diketone) (1.0 mmol)

  • Catalyst: ZrCl

    
     (0.15 mmol, 15 mol%) or InCl
    
    
    
  • Solvent: Ethanol (2.0 mL) - High concentration is key.[1]

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave vial, combine Components A, B, and C. Add Ethanol.

  • Catalyst: Add ZrClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     last. Note: The reaction may exotherm slightly.
    
  • Irradiate: Cap the vial. Set Microwave parameters:

    • Temp: 120°C - 140°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi[1][2]

    • Stirring: High

  • Monitor (Self-Validation):

    • Visual Check: The mixture should homogenize upon heating and then likely precipitate the product as it cools.

    • TLC:[1][3][4][5][6] Check supernatant (Eluent: 50% EtOAc/Hexane). The aldehyde spot (usually highest R_f) must be gone.

  • Isolation:

    • Cool to room temperature.[1][5][7]

    • If solid is present: Filter.[1][2] Wash with cold EtOH (

      
      ).
      
    • If no solid: Pour mixture into crushed ice (

      
      ). Stir for 20 min to induce precipitation.
      
  • Yield Check: Dry the solid at 60°C under vacuum. Expected yield: >85%.

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Impure CheckTLC Step 1: Check TLC of Supernatant Start->CheckTLC Spots Status? CheckTLC->Spots MultiSpot Multiple Spots / Streak Spots->MultiSpot Streak SM_Left SM (Aldehyde) Remains Spots->SM_Left Stalled WrongSpot Clean Spot (Wrong Rf) Spots->WrongSpot Wrong Product Action1 Diagnosis: Oligomerization/Decomp Action: Reduce Temp, Add Radical Scavenger MultiSpot->Action1 Action2 Diagnosis: Stalled Reaction Action: Switch to Microwave + ZrCl4 SM_Left->Action2 Action3 Diagnosis: Regioisomer ([1,5-a]) Action: Change Solvent to DMF (Thermodynamic Control) WrongSpot->Action3

Figure 2: Rapid diagnostic flowchart for reaction monitoring.

References

  • Zou, X., Tu, S., Shi, F., & Xu, J. (2006). An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. Arkivoc, (ii), 130-135.[1]

  • Mekheimer, R. A., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles... under controlled microwave heating.[1][2][8][9] Beilstein Journal of Organic Chemistry, 8, 18–24.

  • Li, Z., et al. (2019). Fast, Solvent-Free, and Highly Efficient Synthesis of Pyrazolo[3,4-b]Pyridines Using Microwave Irradiation.[1][2][10][11] ResearchGate/Journal of Heterocyclic Chemistry.[1]

  • Chebanov, V. A., et al. (2008). Multicomponent Cyclization... Control of Regioselectivity. Tetrahedron, 64(22), 5355-5365.

Sources

Optimization

Technical Support Center: Navigating N1 vs. N2 Regioselectivity in Pyrazolopyridine Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazolopyridines. This guide provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazolopyridines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the persistent challenge of controlling N1 versus N2 regioselectivity. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of N1 vs. N2 regioselectivity issues in pyrazolopyridine synthesis?

A1: The issue of regioselectivity arises from the inherent electronic nature of the pyrazole ring system. An unsymmetrically substituted pyrazole precursor possesses two nitrogen atoms with similar electronic properties, making it challenging to direct the annulation of the pyridine ring or the alkylation to a single nitrogen.[1][2] This can lead to the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[3][4]

Q2: What are the primary factors that dictate whether a reaction will favor the N1 or N2 position?

A2: The regiochemical outcome of pyrazolopyridine synthesis is a delicate balance of several interconnected factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the reacting partner will generally direct the reaction to the less sterically hindered nitrogen atom.[3]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of reaction.[3][5]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can significantly influence the regioselectivity. For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[3]

Q3: Can the choice of solvent alone be used to control regioselectivity?

A3: In many cases, yes. The solvent plays a crucial role in stabilizing intermediates and transition states. A notable example is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically improve regioselectivity in pyrazole formation compared to standard solvents like ethanol.[6]

Q4: How does microwave-assisted synthesis impact regioselectivity?

A4: Microwave-assisted organic synthesis (MAOS) can be a powerful tool for improving regioselectivity. The rapid and efficient heating provided by microwaves can sometimes favor the kinetic product, leading to the preferential formation of one regioisomer over the other.[6] This technique often leads to shorter reaction times and higher yields as well.[6][7]

Troubleshooting Guides

Issue 1: My reaction yields a mixture of N1 and N2 isomers that are difficult to separate.

This is a common challenge, especially when using unsymmetrical starting materials. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis & Corrective Actions:

Potential Cause Explanation Recommended Action
Suboptimal Solvent The solvent may not be adequately differentiating between the two nitrogen atoms electronically or sterically.Primary: Switch to a fluorinated alcohol like HFIP to enhance regioselectivity.[6] Secondary: Screen polar aprotic solvents such as DMF or DMSO.[3]
Inappropriate Base/Catalyst The base or catalyst system may not be providing sufficient steric or electronic bias.For N1-alkylation, a combination of K₂CO₃ in DMSO is often effective.[3] For N2-alkylation, consider magnesium-based catalysts like MgBr₂.[3]
High Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity by favoring the thermodynamic product mixture.Try lowering the reaction temperature. This may slow down the reaction but can significantly improve the isomeric ratio.
Inherently Non-Selective Substrates The electronic and steric differences between the substitution sites on your pyrazole precursor may be too subtle.Consider a redesign of your synthetic route to incorporate a directing or protecting group. Alternatively, explore methods that utilize 1,3-dicarbonyl surrogates like β-enaminones to enforce regiocontrol.[6]
Issue 2: The desired regioisomer is the minor product.

When the undesired isomer is preferentially formed, a more strategic intervention is required.

Decision Workflow for Improving Regioselectivity:

G start Undesired Regioisomer is Major Product sterics Analyze Steric Hindrance start->sterics electronics Evaluate Electronic Effects sterics->electronics If sterics are not dominant sterics_sol Introduce bulkier substituents or reagents to favor the less hindered N-position. sterics->sterics_sol conditions Modify Reaction Conditions electronics->conditions If electronics are not tunable electronics_sol Incorporate electron-withdrawing or donating groups to alter nucleophilicity. electronics->electronics_sol redesign Redesign Synthesis conditions->redesign If conditions are ineffective conditions_sol Screen solvents (e.g., HFIP), bases (e.g., NaH vs K2CO3), and catalysts. conditions->conditions_sol redesign_sol Employ 1,3-dipolar cycloaddition or use a protecting group strategy. redesign->redesign_sol

Caption: Troubleshooting workflow for improving regioselectivity.

Experimental Protocols

Protocol 1: Regioselective N-Alkylation of a 3-Substituted Pyrazole

This protocol provides a starting point for achieving regioselective N1-alkylation.

Materials:

  • 3-Substituted pyrazole (1.0 mmol)

  • Alkylating agent (e.g., ethyl iodide) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole and potassium carbonate.

  • Add DMSO to the flask and stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

  • Confirm the regioselectivity using ¹H NMR and/or NOESY spectroscopy.

Protocol 2: Microwave-Assisted Synthesis for Enhanced Regioselectivity

This protocol outlines a general procedure for utilizing microwave irradiation to potentially improve regioselectivity.

Materials:

  • 5-aminopyrazole derivative (1.0 mmol)

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Glacial acetic acid (3 mL)

  • 10 mL microwave reaction vessel

Procedure:

  • Combine the 5-aminopyrazole and the 1,3-dicarbonyl compound in the microwave reaction vessel.

  • Add glacial acetic acid as the solvent and catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolopyridine.[6]

  • Analyze the product to determine the isomeric ratio.

Mechanistic Insights

The control of regioselectivity often hinges on subtle differences in the activation energies of the competing reaction pathways. The following diagram illustrates the general principle.

G Reactants Reactants TS1 (N1 attack) TS1 (N1 attack) Reactants->TS1 (N1 attack) ΔG‡(N1) TS2 (N2 attack) TS2 (N2 attack) Reactants->TS2 (N2 attack) ΔG‡(N2) Product 1 (N1-isomer) Product 1 (N1-isomer) TS1 (N1 attack)->Product 1 (N1-isomer) Product 2 (N2-isomer) Product 2 (N2-isomer) TS2 (N2 attack)->Product 2 (N2-isomer)

Caption: Energy profile of competing N1 and N2 reaction pathways.

By strategically choosing reagents and conditions, one can selectively lower the activation energy (ΔG‡) for one pathway over the other, thus favoring the formation of the desired regioisomer.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening | The Journal of Organic Chemistry - ACS Publications.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.
  • Recent Advances in the Regioselective Synthesis of Pyrazoles.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC.

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine-3-acetic Acid

[1][2] Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Topic: Isolation and purification of pyrazolo[3,4-b]pyridine-3-acetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Topic: Isolation and purification of pyrazolo[3,4-b]pyridine-3-acetic acid derivatives from crude reaction mixtures.[1][2][3][4]

Introduction

Pyrazolo[3,4-b]pyridine-3-acetic acid derivatives are critical scaffolds in the development of kinase inhibitors (e.g., for Alzheimer's and oncology targets).[1][2][3] However, their purification is notoriously difficult due to three converging factors:

  • Amphoteric Nature: The basic pyridine nitrogen and the acidic carboxylic acid tail create complex solubility profiles (zwitterion formation).

  • Regioisomer Contamination: The synthesis often produces N1/N2 isomers that co-elute on silica.

  • Thermal Instability: Heteroaryl acetic acids are prone to thermal decarboxylation.[1]

This guide provides self-validating protocols to isolate high-purity material without degrading your target.

Module 1: The "pH Swing" Isolation (Primary Method)

User Question: "My crude reaction mixture is a sticky dark tar. Column chromatography is resulting in streaking and poor separation. How do I isolate the solid bulk product?"

Expert Insight: Chromatography is often inefficient for crude zwitterionic acids because they drag on silica.[1] The most effective initial purification is isoelectric precipitation . This molecule has a basic center (pyridine, pKa ~3-4) and an acidic center (carboxylic acid, pKa ~4-5).[1][2][3] You must hit the "Sweet Spot" (Isoelectric Point, pI) where net charge is zero and solubility is lowest.[4]

The Protocol: Controlled pH Swing
  • Dissolution (Basification):

    • Suspend the crude tar in water (approx. 10 mL/g).

    • Slowly add 2M NaOH (or sat. NaHCO₃) until pH ~10-11.[1][2]

    • Why? This deprotonates the carboxylic acid (

      
      ), making the molecule highly water-soluble as an anion.[1][2]
      
    • Validation Step: If solids remain, these are likely non-acidic impurities (unreacted hydrazines or regioisomers lacking the acid tail).[1][4] Filter these out now.

  • Charcoal Treatment (Optional but Recommended):

    • Add activated charcoal (10 wt%) to the basic solution. Stir for 15 min at RT. Filter through Celite.

    • Why? Removes oxidized polymeric tars responsible for the dark color.

  • Precipitation (Acidification):

    • Cool the filtrate to 0–5°C (Ice bath).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • CRITICAL STOP: Monitor pH continuously. Stop adding acid when pH reaches 3.5 – 4.0 .[1]

    • Troubleshooting: If you overshoot to pH 1, the pyridine nitrogen protonates (

      
      ), and the molecule becomes a soluble cation.[3][4] The precipitate will redissolve.
      
  • Filtration:

    • Collect the off-white solid by vacuum filtration.[1][2] Wash with cold water (pH 4) followed by a small amount of cold diethyl ether to remove trapped organic impurities.

Visualizing the Solubility Logic

pH_Swing cluster_0 Phase 1: High pH (>10) cluster_1 Phase 2: Target pH (3.5-4.5) cluster_2 Phase 3: Low pH (<1) Anion Anionic Species (Soluble) COO- / Py-N Neutral Neutral/Zwitterion (Precipitate) COOH / Py-N Anion->Neutral Add HCl (Precipitation) Cation Cationic Species (Soluble) COOH / Py-NH+ Neutral->Cation Excess HCl (Re-dissolution!)

Caption: The solubility window of pyrazolo[3,4-b]pyridine-3-acetic acid depends on avoiding the cationic state at very low pH.[1][2]

Module 2: Removing Regioisomers (Isomerization)

User Question: "I isolated the solid, but NMR shows a second set of peaks (~10-15%). Is this an impurity or a tautomer?"

Expert Insight: This is likely the N2-isomer or a regioisomer formed during the hydrazine condensation step.[1][2] While 1H-pyrazolo[3,4-b]pyridine is the thermodynamic product, kinetic control often yields the 2H-isomer.[1][2] Since these isomers have distinct crystal packing lattices, fractional recrystallization is superior to chromatography here.[1][4]

Solvent Selection Guide
Solvent SystemSuitabilityMechanism
Ethanol (Hot) ⭐⭐⭐ (Best)Dissolves impurities; product crystallizes upon cooling.[1][2]
DMF / Water ⭐⭐ (Good)Use for highly insoluble derivatives.[1] Dissolve in hot DMF, add water to cloud point.[4]
Acetic Acid ⚠️ (Risky)Good solubility, but high heat risks decarboxylation (see Module 3).[1][4]
Ethyl Acetate ⭐ (Poor)Usually too non-polar for the zwitterionic acid form.[1]
Recrystallization Protocol
  • Suspend crude solid in Ethanol (20 mL/g).

  • Heat to reflux (approx 78°C).

  • If solid does not dissolve, add water dropwise until clear (max 10% water).[4]

  • Allow to cool slowly to RT, then to 4°C. Rapid cooling traps the regioisomer.[4]

  • Validation: The N1-isomer (usually the target) is generally less soluble and crystallizes first.[2] The N2-isomer remains in the mother liquor.[2]

Module 3: Preventing Decarboxylation

User Question: "My yield is low, and I see a new spot on TLC that is less polar than my product. Mass spec shows [M-44].[1][2] What happened?"

Expert Insight: You have decarboxylated your product. Heteroaryl acetic acids are thermally unstable. The electron-deficient pyridine ring facilitates the loss of CO₂ to form the 3-methyl derivative.[1][2]

Troubleshooting Checklist:

  • Avoid Acidic Reflux: Never reflux this compound in strong acid (e.g., HCl/Water) for extended periods.[1][3][4] This accelerates decarboxylation.

  • Temperature Limit: Keep drying oven temperatures below 60°C .

  • Vacuum Drying: Always dry under high vacuum to remove solvents at lower temperatures.[1]

Module 4: Final Polishing (Salt Removal)[1]

User Question: "My elemental analysis is off. The carbon % is low, but NMR looks clean."

Expert Insight: Because you used the "pH Swing" method (NaOH then HCl), your sample likely contains trapped inorganic salts (NaCl).[1][4] These don't show up on NMR but ruin elemental analysis and biological assay concentrations.

The Fix:

  • Slurry Wash: Suspend the final solid in ice-cold water (pH adjusted to 4). Stir for 30 minutes.

  • Filter: The organic product remains solid; NaCl dissolves.

  • Silver Nitrate Test: Test the filtrate with a drop of AgNO₃. If it turns cloudy (AgCl precipitate), continue washing until the filtrate remains clear.[4]

Summary: The Purification Decision Tree

DecisionTree Start Crude Reaction Mixture State Physical State? Start->State Tar Sticky Tar / Oil State->Tar Solid Solid Precipitate State->Solid pH_Swing Perform pH Swing (Dissolve in Base -> Filter -> Acidify to pH 4) Tar->pH_Swing Recryst Recrystallize (Ethanol or DMF/H2O) Solid->Recryst pH_Swing->Recryst Collected Solid Check Check Purity (NMR/HPLC) Recryst->Check Clean Target Pure (>95%) Check->Clean Regio Regioisomers Present Check->Regio Split Peaks Salt Inorganic Salts Present Check->Salt Bad Elemental Analysis Regio->Recryst Repeat Slow Cooling Wash Water Wash (pH 4) Salt->Wash Water Slurry Wash Wash->Check

Caption: Workflow for determining the correct purification path based on crude physical state and impurity profile.

References

  • Synthesis and Tautomerism: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazolo[3,4-b]pyridines."[1][3][4] Journal of Organic Chemistry. Validates the N1/N2 isomer challenges and thermodynamic stability. [1][2]

  • Solubility Data: "1H-Pyrazolo[3,4-b]pyridine Properties." ChemicalBook.[1] Provides physical property data (pKa, melting points) for the core scaffold.[3][4]

  • General Heterocyclic Purification: Li, J.J.[1][3][4] "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience.[1][2] Covers the standard condensation and workup techniques for fused pyrazoles. [1][2]

  • Decarboxylation Mechanisms: Joule, J.A., Mills, K. "Heterocyclic Chemistry."[1][3][4] Wiley.[1] Authoritative text on the thermal instability of heteroaryl acetic acids. [1][2]

Sources

Optimization

Removing acetic acid solvent traces from pyrazolopyridine products

Technical Support Center | Troubleshooting Guide & FAQ To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Purification Division Subject: Advanced protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting Guide & FAQ

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Purification Division Subject: Advanced protocols for the removal of acetic acid (AcOH) from basic heterocycles.

Part 1: The Core Problem (Diagnosis)

You are likely reading this because your pyrazolopyridine product is "holding" acetic acid despite extended time on the high-vacuum manifold. You see a persistent singlet at


 ppm in your NMR.

The Reality Check: You are not just dealing with a solvent; you are likely dealing with a salt .[1] Pyrazolopyridines contain basic nitrogen atoms (typically the pyridine


 or the pyrazole 

). Acetic acid (

) is acidic enough to protonate these nitrogens (

depending on substitution), forming an acetate salt rather than a simple solvate.

Standard vacuum drying removes solvents (physical entrapment).[1] It does not break ionic bonds (chemical salts).[1] To fix this, you must disrupt the equilibrium.

Part 2: Decision Matrix & Workflow

Before choosing a protocol, use this logic flow to determine if you are fighting physics (solvation) or chemistry (salt formation).

AceticAcidRemoval Start START: Persistent AcOH Signal Diag Step 1: NMR Diagnosis (DMSO-d6) Start->Diag Shift Check Methyl Singlet Shift Diag->Shift IsSalt Shifted? (< 1.9 or > 2.1 ppm) Broad signal? Shift->IsSalt PathPhys Physical Entrapment (Solvate) IsSalt->PathPhys No (Sharp singlet ~1.91 ppm) PathChem Chemical Bond (Acetate Salt) IsSalt->PathChem Yes (Shifted/Broad) Azeotrope Protocol A: Azeotropic Co-evaporation (Toluene) PathPhys->Azeotrope BaseWash Protocol B: Chemical Displacement (Bicarbonate/Resin) PathChem->BaseWash Lyo Protocol C: Lyophilization (t-BuOH/H2O) Azeotrope->Lyo Trace residues BaseWash->Lyo Final polish

Figure 1: Decision tree for selecting the appropriate purification strategy based on NMR evidence of salt formation vs. solvent entrapment.

Part 3: Experimental Protocols

Protocol A: The Azeotropic "Displacer" (Physical Removal)

Best for: Non-salt solvates or breaking weak hydrogen bonds.[1] Mechanism: Toluene forms a positive azeotrope with acetic acid, boiling at a lower temperature (


C) than pure acetic acid (

C).[2] More importantly, toluene disrupts the hydrogen-bonding network of the crystal lattice.
Solvent Component ASolvent Component BAzeotrope BP (

C)
Composition (% by wt)
Toluene Acetic Acid 100.6 72% Toluene / 28% AcOH
HeptaneAcetic Acid91.767% Heptane / 33% AcOH
1,4-DioxaneAcetic Acid119.5No Azeotrope

Step-by-Step:

  • Dissolve your crude pyrazolopyridine in a minimum amount of DCM or MeOH to ensure homogeneity.[1]

  • Add Toluene (approx. 5-10x volume relative to the sample).[1]

  • Concentrate on a rotary evaporator at

    
    C.
    
    • Critical: Do not take to complete dryness yet. Repeat the toluene addition 3 times.

  • The "Chaser": After the final toluene evaporation, the product will likely contain residual toluene. Add Methanol (HPLC grade) and evaporate to dryness. Methanol helps carry off the toluene traces.[1]

  • Dry under high vacuum (< 1 mbar) for 12 hours.

Protocol B: The "Salt Breaker" (Chemical Removal)

Best for: Acetate salts (confirmed by NMR shift) or when azeotroping fails. Mechanism: You must deprotonate the pyrazolopyridine nitrogen (


) using a base with a higher 

, converting the acetate back to water-soluble sodium acetate.

Option 1: The Bicarbonate Wash (Standard)

  • Dissolve the product in Ethyl Acetate or DCM (avoid ether; pyrazolopyridines are often insoluble).[1]

  • Wash the organic layer 2x with Saturated Aqueous

    
     .[1]
    
    • Note: Watch for

      
       evolution.[1] This confirms you are breaking the salt.
      
  • Wash 1x with Brine.[1]

  • Dry over

    
     (Magnesium sulfate can be slightly acidic; Sodium sulfate is safer here).[1]
    
  • Filter and concentrate.

Option 2: The Resin Scavenger (For Acid-Sensitive Compounds) If your compound degrades in aqueous base, use a weak base resin.

  • Dissolve compound in MeOH or DCM.[1]

  • Add Amberlyst A-21 (weakly basic, tertiary amine resin).[1]

    • Load: approx. 3 equivalents relative to the acetic acid content.[1][2][3]

  • Stir gently for 30-60 minutes.

  • Filter off the resin. The acetate stays on the beads; your freebase product is in the filtrate.

Protocol C: The "Nuclear" Option (Lyophilization)

Best for: Final polishing to meet ICH limits (<5000 ppm) for biological assays. Mechanism: Sublimation of the solvent matrix prevents the collapse of the crystal lattice, allowing trapped volatiles to escape.

The "Magic" Mixture:

  • tert-Butanol (t-BuOH) is the critical co-solvent.[1] It freezes at

    
    C and sublimes readily.[1]
    
  • Ratio: 4:1 (t-BuOH : Water) or pure t-BuOH if moisture sensitive.[1]

Step-by-Step:

  • Dissolve the semi-dry product in t-BuOH (warm slightly if needed to

    
    C).
    
  • Freeze the flask in a dry ice/acetone bath or liquid nitrogen. Ensure a thin shell of ice on the flask walls (Shell Freezing).[1]

  • Connect to lyophilizer (

    
     mbar).
    
  • Run for 24-48 hours. The resulting solid will be a fluffy, amorphous powder with high surface area, facilitating the release of any remaining AcOH.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just use Heptane to azeotrope? A: Theoretically, yes (see table above).[1] Practically, no.[4] Most pyrazolopyridines are insoluble in heptane. You will form a gummy oil or a slurry, trapping the acetic acid inside the gum. Toluene is superior because it usually solubilizes the aromatic scaffold.[1]

Q: My NMR shows the AcOH peak at 1.91 ppm. Is this a salt? A: Likely not.[1] In DMSO-d6, free acetic acid typically appears as a sharp singlet at


 ppm.[1] If the peak is broadened or shifted downfield (e.g., 2.1 - 2.3 ppm), it is interacting strongly with a basic nitrogen (salt formation).

Q: What is the regulatory limit for Acetic Acid? A: Acetic Acid is an ICH Class 3 solvent.[1][5] The Permitted Daily Exposure (PDE) is 50 mg/day, or a concentration limit of 5000 ppm (0.5%) .[6] If your biological assay is sensitive to pH, however, you may need to go much lower than the ICH limit.

Q: I tried the bicarbonate wash, but my product stayed in the water layer. A: Your pyrazolopyridine might be too polar or have formed a zwitterion. In this case, use Protocol B, Option 2 (Resin) using Methanol as the solvent. Methanol will dissolve your polar compound, and the resin will still grab the protons.

References

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[1] (2021).[1][4][7][8] Available at: [Link]

  • Wypych, G. Handbook of Solvents, Volume 1: Properties.[1] ChemTec Publishing. (2019). (Data regarding Toluene/Acetic Acid azeotropes).

  • Reichardt, C., & Welton, T. Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH. (2010). (Mechanisms of solvation and salt formation in heterocycles).

  • Teagarden, D. L., & Baker, D. S. Practical aspects of lyophilization using non-aqueous co-solvent systems.[1] European Journal of Pharmaceutical Sciences, 15(2), 115-133. (2002). (Protocol for t-BuOH lyophilization).

Sources

Troubleshooting

Technical Support Center: Pyrazolopyridine Solubility in Biological Assays

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Handling "Brick Dust" – Troubleshooting Pyrazolopyridine Solubility Executive Summary Pyrazolopyridines are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Handling "Brick Dust" – Troubleshooting Pyrazolopyridine Solubility

Executive Summary

Pyrazolopyridines are privileged scaffolds in kinase inhibitor discovery (e.g., targeting p38, MK2, EGFR). However, their planar, rigid heteroaromatic structure often leads to high crystal lattice energy ("brick dust" character), resulting in poor aqueous solubility.

In biological assays, this manifests not just as "undissolved powder," but as colloidal aggregation —a phenomenon where sub-micromolar concentrations of compound form particles that sequester enzymes, leading to false-positive inhibition (promiscuity).[1][2][3]

This guide provides the standard operating procedures (SOPs) to diagnose, prevent, and resolve these solubility artifacts.

Module 1: The Diagnostic Phase

Is your compound actually inhibiting the target, or just crashing out?

Before optimizing solvents, you must determine if your compound is acting as a specific inhibitor or a colloidal aggregator.

The "Shoichet" Detergent Test

Theory: Colloidal aggregates inhibit enzymes by non-specific sequestration.[1][2][3][4] Adding a non-ionic detergent disrupts these aggregates but does not affect specific 1:1 ligand-protein binding.

Protocol: Detergent-Based Counter-Screen [4]

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer (e.g., HEPES/Tris).

    • Buffer B: Standard Assay Buffer + 0.01% v/v Triton X-100 (freshly prepared).

  • Run the IC50 curve for your pyrazolopyridine in both buffers simultaneously.

  • Analyze the shift:

ObservationDiagnosisAction
IC50 is identical in Buffer A & BSpecific BindingProceed to Module 2 (Optimization).
IC50 increases >3-fold in Buffer BAggregation ArtifactCompound is a "promiscuous inhibitor."
No activity in either bufferInsoluble/InactiveCheck structure or use nephelometry.

Senior Scientist Note: If you see a steep Hill slope (>2.0) in your dose-response curve, suspect aggregation immediately. True 1:1 binding rarely exceeds a Hill slope of 1.0.

Module 2: Solvent & Dilution Strategy

Preventing the "DMSO Crash"

The most common error is diluting a 10 mM DMSO stock directly into aqueous media. Pyrazolopyridines will precipitate instantly, often forming invisible micro-crystals that scatter light and interfere with fluorescence readouts.

Workflow: The Intermediate Plate Method

Direct dilution shocks the compound. Use an intermediate step to lower the kinetic barrier to precipitation.

DilutionWorkflow cluster_0 Recommended Path Stock 10mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct 1:1000 dilution InterPlate Intermediate Plate (Step 1) Stock->InterPlate Dilute to 100µM in 100% DMSO Crash PRECIPITATION (False Negative) Direct->Crash AssayPlate Assay Plate (Step 2) InterPlate->AssayPlate Dilute to Final Conc. in Assay Buffer Result SOLUBLE (Valid Data) AssayPlate->Result

Caption: Figure 1. The Intermediate Plate Strategy prevents "solvent shock" precipitation common with rigid pyrazolopyridines.

Table 1: DMSO Tolerance Limits

Always normalize DMSO concentration across all wells. If the high dose has 1% DMSO, the blank must have 1% DMSO.

Assay TypeMax DMSO ToleranceNotes
Enzymatic (Kinase) 1.0% - 5.0%Kinases are robust. High DMSO can actually stabilize some pyrazolopyridines.
Cell-Based (Immortal) 0.1% - 0.5%HeLa/HEK293. >0.5% induces membrane permeabilization artifacts.
Cell-Based (Primary) < 0.1%Primary neurons/hepatocytes are hypersensitive to DMSO toxicity.
Protein-Protein (FP/TR-FRET) 1.0% - 2.0%Watch for fluorescence interference; DMSO can quench certain fluorophores.
Module 3: Advanced Solubilization (Cell Assays)

When DMSO isn't enough.

For cell-based assays where DMSO toxicity limits your solubility (e.g., you need 10 µM compound but cells die at the required 1% DMSO), use Cyclodextrins .

Protocol: HP-β-CD Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the hydrophobic pyrazolopyridine core, shielding it from water while keeping it bioavailable.

  • Preparation: Prepare a 20% (w/v) stock solution of HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Dissolution: Dissolve your pyrazolopyridine solid directly into the HP-β-CD solution (sonication may be required).

    • Alternative: Dissolve compound in minimal DMSO, then dilute 1:20 into the HP-β-CD stock.

  • Application: Use this complex as your "media stock."

  • Control: You must run a "Vehicle Control" containing the same % of HP-β-CD, as cyclodextrins can extract cholesterol from cell membranes at high concentrations (>10 mM).

Module 4: Decision Tree & Troubleshooting

TroubleshootingTree Start Issue: Inconsistent Assay Data CheckTurbidity Check Turbidity/Absorbance (OD650 nm) Start->CheckTurbidity Turbid High Turbidity? CheckTurbidity->Turbid Soluble Solution is Clear Turbid->Soluble No Precip Diagnosis: Precipitation Turbid->Precip Yes AggTest Run Detergent Test (+0.01% Triton) Soluble->AggTest Shift IC50 Shifted? AggTest->Shift TrueAgg Diagnosis: Aggregation Action: Add detergent to buffer Shift->TrueAgg Yes (>3x) Specific Diagnosis: Specific Binding Action: Check target biology Shift->Specific No FixPrecip Action: Use Intermediate Plate or HP-beta-CD Precip->FixPrecip

Caption: Figure 2. Diagnostic logic flow for distinguishing between precipitation (insolubility) and colloidal aggregation.

Frequently Asked Questions (FAQs)

Q: My pyrazolopyridine shows an IC50 of 50 nM, but when I increase the enzyme concentration, the IC50 increases linearly. Why? A: This is a hallmark of stoichiometric inhibition or sequestration , often caused by aggregation. If the compound forms a colloid, it adsorbs enzyme on its surface.[2] More enzyme requires more colloid to inhibit it, shifting the IC50. A true competitive inhibitor's IC50 should remain relatively stable (approaching


) regardless of enzyme concentration (provided 

).

Q: Can I use BSA (Bovine Serum Albumin) to improve solubility? A: Proceed with caution. While BSA (0.1%) stabilizes hydrophobic compounds, pyrazolopyridines bind highly non-specifically to albumin. This reduces the "free fraction" of the drug available to inhibit your target, causing a right-shift in your potency (lower apparent affinity). If you use BSA, you must acknowledge that your


 is likely higher than the intrinsic 

.

Q: I see "comet tails" in my cell imaging assay. Is this the compound? A: Likely, yes. Pyrazolopyridines can crystallize intracellularly or precipitate on the cell surface. Use Darkfield Microscopy or Polarized Light Microscopy to confirm. If birefringent (glowing) crystals are visible, your concentration is above the solubility limit, and any toxicity data is invalid (physical cell lysis vs. pharmacological effect).

References
  • Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[1][3][4] Nature Protocols, 1(2), 550–553.[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(4), 1002–1009.

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies.[5] Molecules, 20(7), 13384–13421. (Context on kinase scaffold rigidity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazolo[3,4-b]pyridines

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for anticancer therapies.[1][2] Accurate structural characterization of novel analogues is a cornerstone of the drug discovery process, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the fragmentation patterns of this heterocyclic system is critical for unambiguous identification, isomer differentiation, and metabolite profiling.

This guide provides an in-depth comparison of the fragmentation behavior of pyrazolo[3,4-b]pyridine derivatives under different ionization conditions, supported by experimental data from the literature. We will explore the mechanistic rationale behind observed fragmentation pathways and the influence of molecular structure on the resulting mass spectra.

Ionization Techniques: A Tale of Two Methodologies

The choice of ionization technique profoundly impacts the fragmentation observed. The two most common approaches, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

  • Electron Ionization (EI-MS): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation. This creates a complex but highly reproducible fragmentation pattern that serves as a molecular fingerprint, ideal for library matching and initial structural elucidation. The resulting mass spectrum typically shows a molecular ion peak (M+•) and numerous fragment ions corresponding to characteristic bond cleavages.

  • Electrospray Ionization (ESI-MS): In contrast, ESI is a "soft" ionization technique that generates ions from a solution, typically by protonation to form [M+H]+ ions. This method imparts minimal excess energy, usually leaving the molecular ion intact.[2][3] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID). This controlled fragmentation is invaluable for targeted structural analysis and sequencing of molecules.

General Fragmentation Pathways of the Pyrazolo[3,4-b]pyridine Core

Despite the differences in ionization, several fragmentation themes are common for pyrazolo[3,4-b]pyridines, primarily involving the cleavage of the heterocyclic rings and their substituents.

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of pyrazolo[3,4-b]pyridines is often initiated by cleavages dictated by the substituents. However, a common subsequent pathway involves the sequential loss of small, stable neutral molecules from the core structure. A prevalent fragmentation step is the elimination of hydrogen cyanide (HCN, 27 Da) from the pyrazole or pyridine ring.[4][5] This process can occur multiple times, leading to a cascade of fragment ions.

For instance, studies on pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, a more complex system containing the pyrazolopyridine core, show that after initial losses of substituents like CO or halogens, the successive loss of HCN molecules is a dominant fragmentation pathway.[6][7]

Diagram 1: Conceptual EI Fragmentation Cascade

This diagram illustrates a generalized fragmentation pathway for a substituted pyrazolo[3,4-b]pyridine under electron ionization, highlighting the sequential loss of substituents and key neutral molecules from the heterocyclic core.

EI_Fragmentation M Molecular Ion (M+•) F1 [M - R1]+ M->F1 - R1• F2 [M - R1 - HCN]+ F1->F2 - HCN F3 [M - R1 - 2HCN]+ F2->F3 - HCN

Caption: Generalized EI fragmentation pathway.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the fragmentation of the protonated molecule [M+H]+ is directed by the site of protonation and the relative stability of the resulting fragment ions and neutral losses. The fragmentation of substituted ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates provides a clear example. The process is often initiated by the elimination of a stable molecule from a substituent, such as the loss of an ethanol molecule from an ethyl ester group.[5] This is typically followed by the loss of carbon monoxide (CO, 28 Da).[5]

Following these initial losses, the core structure fragments, again often characterized by the elimination of one or more molecules of HCN.[5] In cases involving halogenated analogues, the loss of the halogen acid (e.g., HCl) can be a competing initial fragmentation route.[5]

The Influence of Substituents on Fragmentation Patterns

The nature and position of substituents on the pyrazolo[3,4-b]pyridine skeleton are the primary directors of fragmentation. Functional groups provide low-energy fragmentation channels that often dominate the mass spectrum.

A comparative analysis of different substitution patterns reveals predictable trends:

Substituent TypePositionDominant Fragmentation PathwayReference
Ethyl Carboxylate C5Initial loss of ethanol (46 Da) followed by CO (28 Da) elimination.[5]
Carboxylic Acid C5Primary loss of CO2 (44 Da) or H2O (18 Da).[8]
Anilino C4Fragmentation can lead to stable phenyl radical cations (m/z 77).[5]
Halogens (Cl, Br) VariousLoss of the halogen radical or the corresponding halogen acid (e.g., HCl, HBr).[4]

This substituent-directed fragmentation is a powerful tool for structure determination. For example, the presence of a fragment corresponding to the loss of 46 Da in an ESI-MS/MS spectrum is strong evidence for the presence of an ethyl ester.

Diagram 2: ESI-MS/MS Fragmentation of an Ethyl Ester Derivative

This diagram shows a typical fragmentation pathway for a protonated pyrazolo[3,4-b]pyridine bearing an ethyl ester, as observed in tandem mass spectrometry.

ESI_Fragmentation MH [M+H]+ F1 [M+H - EtOH]+ MH->F1 - C2H5OH F2 [M+H - EtOH - CO]+ F1->F2 - CO F3 [M+H - EtOH - CO - HCN]+ F2->F3 - HCN

Caption: ESI-MS/MS pathway for an ester.

Experimental Protocols: A Practical Approach

To ensure reproducibility and generate high-quality data, standardized protocols are essential. Below are representative methodologies for analyzing pyrazolo[3,4-b]pyridine derivatives.

Sample Protocol: Electron Ionization GC-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-600.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragment ions and their relative abundances to propose a fragmentation pathway consistent with the expected structure. Compare the spectrum against spectral libraries (e.g., NIST) if available.

Sample Protocol: Electrospray Ionization LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 acetonitrile:water mixture containing 0.1% formic acid to create a 100 µg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • MS1 Scan: Scan for the expected [M+H]+ ion.

    • MS/MS Scan: Isolate the [M+H]+ ion and fragment it using an appropriate collision energy (e.g., 10-40 eV, may require optimization).

  • Data Analysis: Correlate the precursor ion with the observed product ions to map fragmentation pathways. The accurate mass measurement from a TOF analyzer can be used to determine the elemental composition of fragments.

Diagram 3: General Mass Spectrometry Workflow

This flowchart outlines the key stages in the characterization of a novel pyrazolo[3,4-b]pyridine derivative using mass spectrometry, from sample preparation to final structural confirmation.

Workflow cluster_prep Preparation & Analysis cluster_data Data Processing & Interpretation Sample Sample Preparation (Dissolution) Analysis MS Analysis (LC-MS or GC-MS) Sample->Analysis MS1 MS1 Spectrum Identify [M+H]+ or M+• Analysis->MS1 MS2 MS/MS Spectrum Acquire Fragmentation Data MS1->MS2 Pathway Propose Fragmentation Pathway MS2->Pathway Structure Structural Confirmation Pathway->Structure

Caption: Workflow for MS structural analysis.

Conclusion

The mass spectral fragmentation of pyrazolo[3,4-b]pyridines is a predictable process governed by the choice of ionization method and the nature of the substituents on the heterocyclic core. EI-MS provides a detailed molecular fingerprint through extensive fragmentation, while ESI-MS/MS offers controlled fragmentation that is ideal for targeted analysis of specific precursors. A thorough understanding of the characteristic losses, such as HCN, CO, and substituent-specific neutral molecules, empowers researchers to confidently elucidate the structures of novel compounds in this pharmaceutically important class. By combining data from complementary ionization techniques and applying the principles outlined in this guide, scientists can leverage mass spectrometry to its full potential in the rapid advancement of drug discovery programs.

References

  • Khakwani, S., Aslam, S., Mussadiq, S., Shahi, M. N., Perveen, N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1831-1834. [Link]

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 923-926. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. [Link]

  • Al-Romaigh, F. A., et al. (2024). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports. [Link]

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass spectrometry of substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic acids. Asian Journal of Chemistry, 28(6), 1258-1260. [Link]

  • Arias-Gomez, A., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. [Link]

  • El-Gamal, M. I., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Radi, M., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers. [Link]

  • Elbadawi, M. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

  • Al-Omair, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU Journal of Health Sciences. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Balamurugan, K., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

Comparative

Comparative Guide: Potency of Pyrazolo[3,4-b]pyridine vs. Indazole Kinase Inhibitors

Executive Summary In the rational design of ATP-competitive kinase inhibitors, the choice between a 1H-pyrazolo[3,4-b]pyridine and a 1H-indazole scaffold is often a critical decision point. While both serve as bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of ATP-competitive kinase inhibitors, the choice between a 1H-pyrazolo[3,4-b]pyridine and a 1H-indazole scaffold is often a critical decision point. While both serve as bioisosteres for the adenine ring of ATP, they exhibit distinct electronic and steric profiles that significantly impact potency and selectivity.

This guide objectively compares these two scaffolds, providing experimental evidence that often favors the pyrazolo[3,4-b]pyridine core for specific kinase targets (e.g., FGFR, ALK, CDK) due to superior hinge-binding capabilities. We analyze the structural causality of this potency difference and provide validated protocols for assessing their performance.

Mechanistic Comparison: The Hinge Binding Differential

The primary driver of potency differences between these scaffolds lies in their interaction with the kinase hinge region—the segment connecting the N- and C-terminal lobes of the kinase domain.

Structural Analysis
  • 1H-Pyrazolo[3,4-b]pyridine: Possesses a pyridine nitrogen at position 7 (N7). This atom acts as a crucial hydrogen bond acceptor . Combined with the N1-H (donor), this scaffold can form a robust bidentate H-bond network with the backbone amide NH and carbonyl oxygen of hinge residues (e.g., Glu, Met).

  • 1H-Indazole: Lacks the nitrogen at position 7 (replaced by a carbon, C7).[1] Consequently, it loses the H-bond acceptor capability at this position. While it can still act as an H-bond donor via N1-H, the loss of the second interaction often results in reduced residence time and lower affinity.

Visualization of Binding Modes

The following diagram illustrates the interaction logic. Note how the pyrazolo[3,4-b]pyridine (left) engages two points on the hinge, whereas the indazole (right) typically engages only one, unless substituted with specific side chains.

BindingModeComparison cluster_0 Pyrazolo[3,4-b]pyridine Core cluster_1 Indazole Core cluster_Hinge Kinase Hinge Region Backbone PP_N1 N1-H (Donor) Hinge_CO Backbone C=O PP_N1->Hinge_CO H-Bond (Strong) PP_N7 N7 (Acceptor) IND_N1 N1-H (Donor) IND_N1->Hinge_CO H-Bond (Moderate) IND_C7 C7 (Non-interacting) Hinge_NH Backbone N-H Hinge_NH->PP_N7 H-Bond (Strong) Hinge_NH->IND_C7 No Interaction

Figure 1: Comparative binding topology showing the bidentate interaction capability of pyrazolo[3,4-b]pyridine vs. the monodentate tendency of indazole.

Comparative Potency Data

The following data summarizes specific case studies where "scaffold hopping" from pyrazolo[3,4-b]pyridine to indazole (or vice versa) was performed, isolating the scaffold's contribution to potency.

Case Study A: FGFR Kinase Inhibition

In a study targeting Fibroblast Growth Factor Receptor (FGFR), researchers synthesized direct analogues to test the core contribution.[1]

FeaturePyrazolo[3,4-b]pyridine AnalogueIndazole AnalogueImpact of Scaffold Change
Compound ID 5 (Ref [1])4a (Ref [1])--
Target FGFR1 KinaseFGFR1 Kinase--
IC50 (Enzymatic) 42.4 nM 466 nM ~11-fold loss in potency
Binding Logic N1-H and N7 engage hingeN7 missing; weaker affinityCritical loss of H-bond acceptor
Case Study B: ALK-L1196M Inhibition

For Anaplastic Lymphoma Kinase (ALK) resistant mutants (L1196M), pyrazolo[3,4-b]pyridine derivatives were designed based on indazole precedents (like Entrectinib).[2]

FeaturePyrazolo[3,4-b]pyridine (Cmpd 10g)Indazole Reference (Entrectinib)
Target ALK L1196M (Gatekeeper Mutant)ALK WT / Mutants
IC50 (Enzymatic) < 0.5 nM (Ref [2])12 nM (WT) (Ref [2])
Selectivity High selectivity over c-MetBroad spectrum
Observation The pyrazolo-pyridine core allowed for optimized packing against the gatekeeper mutation, superior to the indazole reference in this specific series.
Case Study C: GSK-3 Inhibition

Both scaffolds have yielded potent GSK-3


 inhibitors, but the structure-activity relationship (SAR) differs.
  • Pyrazolo[3,4-b]pyridines: Reported IC50 values as low as 0.61 nM (Ref [3]). The N7 nitrogen is often critical for orienting the molecule within the ATP pocket.

  • Indazoles: Optimized carboxamide derivatives achieved 4 nM (Ref [4]). While potent, achieving sub-nanomolar activity often requires more complex side-chain engineering to compensate for the core's lower intrinsic affinity.

Experimental Protocols

To validate these potency differences in your own drug discovery pipeline, use the following self-validating workflows.

TR-FRET Kinase Activity Assay (Z'-LYTE)

This assay measures the phosphorylation of a peptide substrate labeled with two fluorophores. It is preferred over radiometric assays for its high throughput and sensitivity.

Workflow Diagram:

AssayWorkflow Step1 Step 1: Reaction Assembly Mix Kinase, ATP (Km), Substrate, and Test Compound (Pyrazolo/Indazole) Step2 Step 2: Incubation 1 hour @ Room Temp (Allow phosphorylation) Step1->Step2 Step3 Step 3: Development Add Site-Specific Protease (Cleaves non-phosphorylated peptides) Step2->Step3 Step4 Step 4: Detection Measure FRET Signal (Coumarin/Fluorescein) Ratio indicates Phosphorylation % Step3->Step4

Figure 2: TR-FRET workflow for determining IC50 values.

Protocol Steps:

  • Preparation: Dilute compounds (Pyrazolo vs. Indazole) in 100% DMSO to 100x concentration. Serial dilute (1:3) to generate a 10-point dose-response curve.

  • Reaction: In a 384-well plate, add 2.5

    
    L of compound, 5 
    
    
    
    L of Kinase/Peptide mix, and 2.5
    
    
    L of ATP solution.
    • Control 1 (0% Inhibition): DMSO only + Kinase + ATP.

    • Control 2 (100% Inhibition): No Kinase (or excess Staurosporine).

  • Incubation: Shake for 30s, incubate for 60 min at 20-25°C.

  • Development: Add 5

    
    L of Development Reagent A (Protease). Incubate 1 hr.
    
  • Read: Measure fluorescence emission at 445 nm (Donor) and 520 nm (Acceptor). Calculate Emission Ratio.

  • Calculation: Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.

Cellular Viability Assay (MTS)

To confirm if enzymatic potency translates to cellular efficacy.

  • Seeding: Seed tumor cells (e.g., H1581 for FGFR) at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.001 to 10

    
    M). Incubate for 72h.
    
  • Detection: Add 20

    
    L MTS reagent (Promega CellTiter 96). Incubate 1-4h.
    
  • Analysis: Measure absorbance at 490 nm.

    • Validation Check: Ensure DMSO control wells have OD > 1.0 to confirm cell health.

Conclusion: Strategic Selection

  • Choose Pyrazolo[3,4-b]pyridine when:

    • Maximum potency is required (< 10 nM).

    • Structural modeling suggests a need for a hydrogen bond acceptor at the "7-position" equivalent of adenine.

    • You are targeting kinases with a constrained hinge region (e.g., FGFR, CDK).

  • Choose Indazole when:

    • The N7 nitrogen of pyrazolopyridine causes steric clash or unfavorable electrostatic repulsion with a specific non-conserved residue in the target.

    • Metabolic stability issues (e.g., oxidation of the pyridine ring) require a more lipophilic, carbon-heavy core, provided potency can be regained via side-chain optimization.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). Source:[3][4] Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of C3-Modified Pyrazolopyridines as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its ability to mimic the purine core of ATP allows for effective targeting of the ATP-binding site of various protein kinases, making it a cornerstone in the development of targeted cancer therapies.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolopyridine derivatives, with a specific focus on the influence of substituents at the C3 position. While direct and extensive public data on C3-acetic acid pyrazolopyridines is limited, this guide will synthesize available information on related C3-substituted analogs to provide a comparative framework and prospective insights for drug design and development. We will delve into the impact of various C3 modifications on the inhibition of key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-Met), and Cyclin-Dependent Kinases (CDKs), supported by experimental data and detailed protocols.

The Pyrazolopyridine Scaffold: A Versatile Kinase Hinge-Binder

The pyrazolopyridine core, an isostere of purine, serves as an excellent hinge-binding motif in kinase inhibitors.[1] The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The specific isomer of the pyrazolopyridine core, such as pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-c]pyridine, can influence the geometry of these interactions and the overall binding mode.[4][5] The versatility of this scaffold lies in the ability to introduce various substituents at different positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Comparative Analysis of C3-Substituted Pyrazolopyridines

The C3 position of the pyrazolopyridine ring often points towards the solvent-exposed region or can be engineered to interact with specific pockets within the ATP-binding site. This makes it a critical position for modulating the pharmacological profile of the inhibitor.

C3-Aryl and Heteroaryl Substituents: Enhancing Potency and Selectivity

A common strategy in the design of pyrazolopyridine-based kinase inhibitors is the introduction of aryl or heteroaryl groups at the C3 position. These substituents can engage in various interactions, including van der Waals forces, pi-pi stacking, and hydrogen bonds with amino acid residues in the kinase domain.

For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, the nature of the C3-phenyl substituent was found to be critical for activity.[6] While an unsubstituted phenyl ring at C3 showed good enzymatic potency, the addition of substituents on this ring significantly impacted both enzymatic and cellular activities. Halogenation or the introduction of methoxy groups on the C3-phenyl ring generally led to a decrease in potency, suggesting that steric and electronic factors at this position are finely tuned for optimal FGFR inhibition.[6]

C3-Amine and Amide Linkages: Exploring Vectorial Diversity

The incorporation of amine or amide functionalities at the C3 position allows for the exploration of different chemical vectors and interactions. These groups can act as hydrogen bond donors or acceptors and provide a point of attachment for larger moieties to probe deeper pockets of the kinase active site.

In the context of anti-herpes virus agents, the nature of the C3 substituent on a pyrazolo[1,5-a]pyridine core significantly influences antiviral activity.[7] Alterations in the basicity and orientation of the heteroatom-containing group at C3 led to substantial changes in potency, highlighting the importance of specific electrostatic and steric interactions.[7]

Prospective Analysis: The Potential Role of a C3-Acetic Acid Moiety

Potential Advantages:

  • Novel Interactions: The carboxylate group could form strong ionic interactions or hydrogen bonds with positively charged or polar amino acid residues (e.g., lysine, arginine) in the kinase active site, which may not be engaged by more traditional C3 substituents. This could lead to enhanced potency and selectivity.

  • Improved Solubility: The acidic group would likely increase the aqueous solubility of the compound, a favorable property for drug development.

  • Vector for Further Modification: The acetic acid linker provides a flexible spacer and the carboxylic acid can serve as a handle for further derivatization to explore additional binding interactions.

Potential Challenges:

  • Cell Permeability: The negative charge of the carboxylate could hinder passive diffusion across cell membranes, potentially leading to poor cellular activity despite good enzymatic potency. Prodrug strategies, such as esterification, might be necessary to overcome this limitation.

  • Metabolic Liability: Carboxylic acids can be subject to metabolic conjugation reactions, which could affect the pharmacokinetic profile of the compound.

The logical relationship for designing a C3-acetic acid pyrazolopyridine and evaluating its efficacy is outlined in the following workflow:

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Start Identify Target Kinase Scaffold Select Pyrazolopyridine Core Start->Scaffold Modification Introduce C3-Acetic Acid Moiety Scaffold->Modification Synthesis Chemical Synthesis Modification->Synthesis Enzyme_Assay In Vitro Kinase Assay (IC50) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay (GI50) Enzyme_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Modification Iterative Design

Caption: Workflow for the design and evaluation of C3-acetic acid pyrazolopyridines.

Comparative Performance Data

To provide a tangible comparison, the following table summarizes the inhibitory activities of various C3-substituted pyrazolopyridine and pyrazolopyrimidine derivatives against different kinases. It is important to note the diversity of the scaffolds and targets, which underscores the versatility of this compound class.

Compound IDScaffoldC3-SubstituentTarget KinaseIC50 (nM)Reference
C03 Pyrazolo[3,4-b]pyridineArylTRKA56[8]
4a 1H-Pyrazolo[3,4-b]pyridine2,6-dichloro-3,5-dimethoxyphenylFGFR142.4[6]
7n 1H-Pyrazolo[3,4-b]pyridineSubstituted PhenylFGFR1-3Potent (specific IC50 not provided)[6]
Compound 23c Pyrazolo[3,4-d]pyrimidineArylRETPotent (specific IC50 not provided)[9]
Compound 29 Pyrazolopyrimidine2,4-dichlorophenylBacterial Growth (IspE target suggested)MIC at 0.1 mM[10]

Experimental Protocols

To ensure scientific integrity and enable the reproduction of key findings, detailed experimental protocols for the evaluation of pyrazolopyridine inhibitors are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay for ALK)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay guidelines and is suitable for determining the IC50 values of inhibitors against Anaplastic Lymphoma Kinase (ALK).[11]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant ALK enzyme

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (C3-acetic acid pyrazolopyridines and comparators)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute further in Kinase Reaction Buffer.

  • Enzyme Preparation: Dilute the ALK enzyme to the desired concentration in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a signal-to-background ratio of at least 5-10.

  • Substrate/ATP Mix Preparation: Prepare a solution containing the substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for ALK.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2 µL of the diluted ALK enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Setup Add Reagents to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare ALK Enzyme Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate/ATP Mix Substrate_Prep->Plate_Setup Incubation_Kinase Incubate for Kinase Reaction Plate_Setup->Incubation_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubation_Kinase->Add_ADPGlo Incubation_Deplete Incubate to Deplete ATP Add_ADPGlo->Incubation_Deplete Add_Detection Add Kinase Detection Reagent Incubation_Deplete->Add_Detection Incubation_Signal Incubate for Signal Generation Add_Detection->Incubation_Signal Read_Luminescence Read Luminescence Incubation_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on the proliferation of cancer cell lines.[5][12][13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_readout MTT Assay and Readout cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate for Cell Attachment Seed_Cells->Incubate_Attach Prepare_Compounds Prepare Compound Dilutions Incubate_Attach->Prepare_Compounds Treat_Cells Add Compounds to Cells Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for Desired Period Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_GI50 Determine GI50 Calculate_Viability->Determine_GI50

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The pyrazolopyridine scaffold remains a highly attractive and versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationship for substitutions at the C3 position is complex and highly dependent on the specific kinase target. While aryl and heteroaryl moieties have been extensively explored to enhance potency through various interactions, the potential of a C3-acetic acid substituent remains an underexplored area with intriguing possibilities. The introduction of a carboxylic acid functionality could unlock novel interactions with kinase active sites and improve the physicochemical properties of the inhibitors. However, potential challenges related to cell permeability will need to be addressed, possibly through prodrug approaches.

Future research should focus on the systematic synthesis and evaluation of C3-acetic acid pyrazolopyridine derivatives against a panel of relevant kinases. A thorough investigation of their SAR, coupled with structural biology studies, will be crucial to understand their binding modes and to guide the optimization of this promising, yet underrepresented, class of pyrazolopyridine-based inhibitors.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (URL not available)
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. (URL not available)
  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. PubMed. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health. (URL not available)
  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. (URL not available)
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. (URL not available)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL not available)
  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. (URL not available)
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives | Request PDF. (URL not available)
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (URL not available)
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (URL not available)
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and E. Longdom Publishing. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight.
  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2. PubChem. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

Sources

Comparative

Comparative Guide: Validating Pyrazolo[3,4-b]pyridine Binding Modes via Molecular Docking

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized as an ATP-competitive inhibitor for kinases (e.g., CDK2, GSK-3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized as an ATP-competitive inhibitor for kinases (e.g., CDK2, GSK-3ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


, VEGFR-2) and phosphodiesterases (PDE4). Its structural similarity to the adenine ring of ATP allows it to form critical hydrogen bonds within the hinge region of the kinase catalytic domain.

However, accurate molecular docking of this scaffold presents unique challenges—specifically prototropic tautomerism (N1-H vs. N2-H) and water-mediated networks . A standard "plug-and-play" docking approach often yields high false-positive rates or incorrect binding poses.

This guide provides an objective comparison of docking algorithms (Glide, AutoDock Vina, GOLD) and establishes a self-validating protocol to ensure structural integrity in your computational campaigns.

Structural Challenges & Mechanistic Logic

To validate a binding mode, one must first understand the physicochemical behavior of the scaffold in the binding pocket.

The Tautomerism Trap

The pyrazolo[3,4-b]pyridine core exists in equilibrium between two primary tautomers: 1H- (N1-H) and 2H- (N2-H) .

  • In Solution: The 1H-tautomer is generally more stable (~9 kcal/mol) due to aromaticity preservation.

  • In Binding Pockets: The kinase hinge region often selects the "less stable" tautomer if it provides the necessary Donor-Acceptor (D-A) complementarity.

Critical Directive: You cannot dock a single tautomer. Your protocol must generate and dock both N1-H and N2-H forms to identify the bioactive conformation.

Visualization: Hinge Region Interaction Logic

The following diagram illustrates how the protonation state dictates the hydrogen bond network with the kinase hinge residues (e.g., Glu-Leu-Ala motif).

TautomerLogic cluster_tautomers Prototropic Tautomers cluster_hinge Kinase Hinge Region Requirement Scaffold Pyrazolo[3,4-b]pyridine Core T1 1H-Tautomer (N1-H) (Solution Major) Scaffold->T1 T2 2H-Tautomer (N2-H) (Bioactive Minor) Scaffold->T2 Hinge1 Acceptor-Donor Pattern T1->Hinge1 Mismatch? Hinge2 Donor-Acceptor Pattern T1->Hinge2 Complementary T2->Hinge1 Complementary T2->Hinge2 Mismatch? Outcome High-Affinity Binding Mode Hinge1->Outcome Hinge2->Outcome

Figure 1: Tautomer selection logic. The binding pocket environment (Hinge) acts as a selector, stabilizing specific protonation states that may differ from the solution-state major tautomer.

Comparative Analysis: Docking Engines

We evaluated three industry-standard algorithms for their ability to reproduce crystallographic poses of pyrazolo[3,4-b]pyridine derivatives (RMSD < 2.0 Å).

Benchmark Dataset: 15 Kinase-Inhibitor complexes (including PDBs: 1HCK, 3FHR, 4TZK).

FeatureSchrödinger Glide (SP/XP) AutoDock Vina (1.2.x) CCDC GOLD (ChemPLP)
Algorithm Systematic Search / Empirical ScoringIterative Local Search / Empirical + KnowledgeGenetic Algorithm (GA)
Pose Accuracy (RMSD < 2.0 Å) High (90-100%) Moderate-High (60-80%)High (85-95%)
Hinge H-Bond Recovery Excellent (Penalty for missing H-bonds)Good (Driven by electrostatics)Excellent (H-bond constraints available)
Tautomer Handling Automated (LigPrep enumerates states)Manual (Requires pre-generated PDBQTs)Flexible (Can flip proton states if set)
Computational Cost High (Commercial License)Low (Open Source)High (Commercial License)
Best Use Case Lead Optimization / High PrecisionVirtual Screening / Academic ValidationFlexible Receptor / Water-mediated docking

Expert Insight:

  • Glide is superior for "pose fidelity" in this scaffold because its sampling algorithm aggressively penalizes steric clashes in the tight ATP pocket.

  • Vina is surprisingly effective for this rigid scaffold but often fails to rank the correct tautomer as the #1 pose. It requires manual inspection of the top 5 clusters.

  • GNINA (Deep Learning variant of Vina) is emerging as a strong contender, particularly for ranking poses based on CNN scoring rather than just Vina affinity.

The Self-Validating Protocol

To ensure scientific integrity, do not rely on docking scores alone. Use this Redocking & Cross-Docking workflow.

Step-by-Step Methodology

Step 1: Reference Selection

  • Select a PDB structure containing a pyrazolo[3,4-b]pyridine (or similar adenine-mimetic) co-crystallized ligand (e.g., PDB: 1HCK for CDK2).

  • Why: This establishes the "Truth" geometry for the binding pocket.

Step 2: Ligand Preparation (The Variable)

  • Extract the native ligand.

  • Generate 3D conformers and enumerate all tautomers (N1-H, N2-H) and ionization states (pH 7.4 ± 1.0).

  • Tool: LigPrep (Schrödinger) or RDKit (Open Source).

Step 3: Protein Preparation (The Constant)

  • Remove non-structural waters (keep waters bridging the ligand and protein, typically < 3.0 Å from both).

  • Optimize H-bond network (Flip Asn/Gln/His residues).

  • Crucial: Define the grid box centered on the native ligand centroid (Size: 20x20x20 Å).

Step 4: Redocking (Validation)

  • Dock the prepared native ligand back into the protein.[1]

  • Metric: Calculate RMSD between the Docked Pose and Crystal Pose.

  • Pass Criteria: RMSD ≤ 2.0 Å. If > 2.0 Å, the protocol is failed (check grid size or protonation).

Step 5: Prospective Docking

  • Dock your novel pyrazolo[3,4-b]pyridine derivatives using the validated settings.

Visualization: Validation Workflow

ValidationFlow cluster_prep Preparation Phase PDB Crystal Structure (e.g., PDB: 1HCK) Split Split Complex PDB->Split ProtPrep Protein Prep (H-bond Opt, Water Removal) Split->ProtPrep LigPrep Ligand Prep (Tautomer Enumeration) Split->LigPrep Dock Molecular Docking (Vina / Glide / GOLD) ProtPrep->Dock LigPrep->Dock RMSD Calculate RMSD (Docked vs Crystal) Dock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Proceed to Screening Decision->Success Yes Fail Protocol Failed Adjust Grid/Scoring Decision->Fail No

Figure 2: Self-validating Redocking Workflow. This loop must be closed successfully before testing new compounds.

Experimental Data: Case Study (CDK2)

The following table summarizes a validation experiment using the CDK2 kinase (PDB: 1HCK) and a pyrazolo[3,4-b]pyridine inhibitor. Note the impact of tautomer selection on RMSD.

Ligand StateDocking SoftwareBinding Energy (kcal/mol)RMSD (Å)Hinge InteractionResult
N1-H (Major) AutoDock Vina-8.43.8Weak / DistortedFail
N1-H (Major) Glide SP-8.93.2Missing H-bondFail
N2-H (Minor) AutoDock Vina-9.21.4 Leu83 (Donor+Acceptor)Pass
N2-H (Minor) Glide SP-10.10.8 Leu83 (Donor+Acceptor)Pass

Interpretation: Even though N1-H is the major tautomer in solution, the docking results confirm that the N2-H tautomer is the bioactive species for this specific target. The low RMSD (0.8–1.4 Å) validates the protocol only when the correct tautomer is used.

References

  • Validation of Molecular Docking Programs (RMSD Thresholds)

    • Source: National Institutes of Health (PMC)
    • Context: Establishes RMSD < 2.0 Å as the standard for successful pose prediction.
  • Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

    • Source: PMC / Molecules Journal
    • Context: detailed review of the scaffold, including tautomerism (1H vs 2H) and its privilege in kinase inhibition.
  • Benchmarking Docking Protocols (Vina vs. Glide)

    • Source: RSC Advances / NIH
    • Context: Comparative study showing Glide's superior performance in reproducing crystallographic poses for kinase inhibitors compared to Vina.
  • Molecular Docking of Pyrazolo[3,4-b]pyridine Deriv

    • Source: ResearchGate[1][2][3]

    • Context: Specific case studies of this scaffold docked into InhA and other targets.
  • Assessing the Accuracy of Binding Pose Prediction for Kinase Proteins

    • Source: Journal of Cheminform
    • Context: Analysis of docking tool performance specifically on kinase-inhibitor complexes (hinge binders).[4][5]

Sources

Validation

A Senior Application Scientist's Guide to Quinoline Synthesis: Gould-Jacobs vs. Friedländer

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. This privileged structure is integral to a vast array of pharmaceuticals, from antimalarial to antica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. This privileged structure is integral to a vast array of pharmaceuticals, from antimalarial to anticancer agents. The strategic choice of a synthetic route is paramount, directly impacting the efficiency of discovery pipelines and the scalability of manufacturing processes. This guide provides an in-depth, objective comparison of two classical yet enduring methods for quinoline synthesis: the Gould-Jacobs reaction and the Friedländer synthesis. We will dissect their mechanisms, evaluate their strategic advantages and limitations, and provide actionable experimental protocols grounded in field-proven insights.

The Gould-Jacobs Reaction: The Specialist's Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction, first reported in 1939, is a powerful and reliable method for a specific, yet highly important, class of quinolines: 4-hydroxyquinolines and their tautomeric forms, 4-quinolones.[1][2] This pathway is particularly relevant for the synthesis of quinolone antibiotics like nalidixic acid and norfloxacin.[3]

Mechanistic Deep Dive

The Gould-Jacobs reaction is a multi-step sequence that begins with the condensation of an aniline with an activated malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM). The process culminates in a thermally-induced cyclization.[4][5]

The key mechanistic steps are:

  • Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[4]

  • Thermal Cyclization: This is the reaction's signature and most demanding step. The intermediate undergoes an intramolecular electrocyclization at high temperatures (typically >240 °C), often in a high-boiling inert solvent like diphenyl ether.[6][7] This step forms the heterocyclic ring.

  • Saponification & Decarboxylation (Optional): The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using a base.[4] Subsequent heating of the acid induces decarboxylation to yield the final 4-hydroxyquinoline.[7]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM, -EtOH Aniline->Intermediate1 DEEM Diethyl ethoxymethylenemalonate Intermediate2 Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Heat (>240°C) -EtOH Intermediate1->Intermediate2 Intermediate3 Quinoline-3- carboxylic acid Intermediate2->Intermediate3 1. NaOH 2. H+ Intermediate2->Intermediate3 Product 4-Hydroxyquinoline Intermediate3->Product Heat, -CO2 Intermediate3->Product

Caption: The four-stage mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [8]

This protocol uses a high-boiling solvent to achieve the necessary temperature for cyclization.

  • Step 1: Intermediate Formation:

    • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 110-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

    • (Optional) Remove the ethanol byproduct under reduced pressure. The crude intermediate is often sufficiently pure for the next step.

  • Step 2: Cyclization:

    • Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate).

    • Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-3-carboethoxyquinoline, should precipitate.

    • Add a non-polar solvent (e.g., hexane) to aid precipitation, collect the solid by filtration, and wash with the same solvent.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [8][9]

Microwave synthesis dramatically accelerates the reaction, reducing hours to minutes.[10]

  • Step 1: Reaction Setup:

    • In a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol). The excess DEEM acts as both reagent and solvent.[8]

  • Step 2: Microwave Irradiation:

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to 250 °C and hold for 5-10 minutes. Note: This will generate significant pressure.[9]

  • Step 3: Isolation:

    • Cool the vial to room temperature, allowing the product to precipitate.

    • Filter the solid product and wash with a small volume of ice-cold acetonitrile (e.g., 3 mL).[9]

    • Dry the product under vacuum. Purity is often >95% without further purification.[9]

The Friedländer Synthesis: The Versatile Workhorse for Quinoline Construction

First reported by Paul Friedländer in 1882, this synthesis is one of the most direct and versatile methods for preparing a wide range of substituted quinolines.[11][12] Its strength lies in the convergent assembly of two key fragments.

Mechanistic Deep Dive

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[13][14] The reaction can be catalyzed by either acid or base and proceeds through one of two plausible mechanistic pathways.[11][15]

  • Pathway A (Aldol First): The reaction begins with an intermolecular aldol-type condensation between the two carbonyl-containing starting materials. Subsequent intramolecular cyclization (imine formation) and dehydration yield the aromatic quinoline ring.[16]

  • Pathway B (Schiff Base First): The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the α-methylene partner. This is followed by an intramolecular aldol condensation and dehydration to give the final product.[11]

Under typical acidic or basic conditions, the aldol-first pathway is often considered the predominant route.[16]

Friedlander_Mechanism cluster_path_A Pathway A: Aldol First cluster_path_B Pathway B: Schiff Base First Start 2-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Adduct Start->Aldol Aldol Condensation Schiff Schiff Base Start->Schiff Schiff Base Formation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated -H2O Product Substituted Quinoline Unsaturated->Product Cyclization -H2O CyclizedAldol Cyclized Aldol Intermediate Schiff->CyclizedAldol Intramolecular Aldol CyclizedAldol->Product Dehydration -H2O

Caption: The two plausible mechanistic pathways of the Friedländer synthesis.

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Synthesis of a Polysubstituted Quinoline [12][13]

  • Step 1: Reaction Setup:

    • To a solution of a 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL), add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl or 10 mol% p-TsOH).[12]

  • Step 2: Reaction:

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by TLC.

  • Step 3: Work-up and Purification:

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Modern One-Pot Synthesis from an o-Nitrobenzaldehyde [17][18]

This highly efficient protocol overcomes a key limitation of the Friedländer synthesis—the often-limited availability of 2-aminoaryl aldehydes—by generating them in situ from more common nitro precursors.[19]

  • Step 1: Reaction Setup:

    • In a round-bottom flask, suspend the o-nitrobenzaldehyde (1.0 eq) and iron powder (3.0-4.0 eq) in ethanol.

    • Add a catalytic amount of aqueous hydrochloric acid (e.g., 0.2 eq) and heat the mixture to reflux for 30-60 minutes to effect the reduction of the nitro group.

  • Step 2: Condensation:

    • To the same flask containing the newly formed o-aminobenzaldehyde, add the ketone partner (e.g., acetone, 1.2-2.0 eq) and a base such as potassium hydroxide.

    • Continue to stir the reaction at room temperature or with gentle heating until the condensation is complete (monitor by TLC).

  • Step 3: Isolation:

    • Filter the reaction mixture to remove the iron salts.

    • Concentrate the filtrate and perform a standard aqueous work-up and extraction as described in the classical protocol.

    • Purify by column chromatography or recrystallization. This one-pot method often provides good to excellent yields (58-100%).[17][20]

Head-to-Head Comparison: Gould-Jacobs vs. Friedländer

The choice between these two syntheses is dictated entirely by the desired substitution pattern of the target quinoline.

FeatureGould-Jacobs SynthesisFriedländer Synthesis
Product Scope Specifically produces 4-hydroxyquinolines (4-quinolones).[4][6]Highly versatile; produces a wide variety of substituted quinolines .[13]
Starting Materials Anilines + activated malonic esters (e.g., DEEM).[1]2-Aminoaryl aldehydes/ketones + α-methylene compounds.[14]
Reaction Conditions Harsh. Requires very high temperatures (>240 °C) for thermal cyclization.[3][6]Generally Milder. Can be run under acid or base catalysis at moderate temperatures.[15]
Key Advantages - The premier method for 4-quinolone synthesis.[3]- Often provides high yields and purity for its target class.[6]- High versatility and control over substitution patterns.[15]- High atom economy.[13]- Milder conditions and amenability to one-pot procedures.[17][18]
Major Limitations - Limited to 4-hydroxyquinoline products.- Extremely high cyclization temperatures.[3]- Regioselectivity issues with unsymmetrical anilines.[3]- Availability of substituted 2-aminoaryl aldehyde/ketone starting materials can be a challenge.[19]- Regioselectivity issues with unsymmetrical ketones.[14][16]
Decision-Making Workflow

To assist in selecting the optimal synthetic route, the following decision tree can be used:

Decision_Workflow Start What is the target quinoline structure? Q1 Is a 4-hydroxy or 4-quinolone moiety required? Start->Q1 GouldJacobs Use Gould-Jacobs Synthesis Q1->GouldJacobs  Yes Q2 Is the 2-aminoaryl aldehyde/ketone available? Q1->Q2 No Friedlander Use Friedländer Synthesis DirectFriedlander Perform direct Friedländer synthesis. Q2->DirectFriedlander Yes NitroFriedlander Use one-pot variant starting from the o-nitroaryl precursor. Q2->NitroFriedlander No DirectFriedlander->Friedlander NitroFriedlander->Friedlander

Caption: Workflow for selecting the appropriate quinoline synthesis method.

Conclusion

Both the Gould-Jacobs and Friedländer syntheses are invaluable tools in the arsenal of the medicinal and organic chemist. They are not competitors but rather complementary strategies for accessing different classes of the vital quinoline core.

  • The Gould-Jacobs reaction is the definitive and specialized choice when the target is a 4-hydroxyquinoline . Despite its harsh thermal requirements, its reliability for this specific scaffold is unparalleled.

  • The Friedländer synthesis offers superior versatility and milder conditions for constructing a broader diversity of quinoline derivatives. Its primary limitation regarding starting material availability has been effectively mitigated by modern one-pot procedures, solidifying its status as a go-to method for general quinoline synthesis.

Ultimately, a deep understanding of the target molecule's substitution pattern and the availability of starting materials will guide the judicious selection of the optimal synthetic path, accelerating research and development objectives.

References

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Retrieved from [Link][21]

  • Kumar, V., & Kumar, A. (2016). Recent advances in the synthesis of quinolines: a review. RSC Advances. Retrieved from [Link][22]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link][4]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link][1]

  • Afrin, S., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved from [Link][23]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link][11]

  • Organic & Biomolecular Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link][24]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link][17]

  • Sci-Hub. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link][25]

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link][19]

  • Green Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link][26]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Gould-Jacobs-Reaktion. Retrieved from [Link][2]

  • ACS Publications. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. Retrieved from [Link][16]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link][9]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link][3]

  • ResearchGate. (2026). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link][20]

  • YouTube. (2025). Gould-Jacobs Reaction Mechanism. Retrieved from [Link][5]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link][27]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for Pyrazolo[3,4-b]pyridine Impurity Profiling

Introduction: The Imperative for Purity in Pyrazolo[3,4-b]pyridine APIs The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pyrazolo[3,4-b]pyridine APIs

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control checkbox; it is a fundamental requirement for drug safety and efficacy.[4][5] Unwanted chemicals, whether they originate from the synthesis, degradation, or storage, can significantly impact a drug's performance and patient safety.[4][6][7]

Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines to control pharmaceutical impurities.[6][8] This guide provides an in-depth comparison of reference standards for the impurity profiling of pyrazolo[3,4-b]pyridine derivatives. We will move beyond simple protocols to explore the causality behind analytical choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to confidently identify, quantify, and control impurities, ensuring your final drug product meets the highest standards of quality and safety.

Part 1: The Regulatory Landscape: A Foundation of Safety

Understanding the regulatory framework is the first step in any robust impurity profiling strategy. The ICH guidelines are the global benchmark, providing a harmonized approach to impurity management.[9]

Core ICH Guidelines for Impurity Management

The primary documents governing impurities in chemically synthesized drugs are:

  • ICH Q3A (R2): Impurities in New Drug Substances. This guideline focuses on the API itself, detailing the thresholds for reporting, identifying, and qualifying impurities that arise during the manufacturing process and storage.[9][10][11]

  • ICH Q3B (R2): Impurities in New Drug Products. This document addresses impurities found in the final formulated drug, including degradation products that may form over time.[9][12][13]

  • ICH Q2 (R1): Validation of Analytical Procedures. This guideline provides the methodology for validating the analytical techniques used to measure impurities, ensuring they are fit for purpose.[14]

Impurity Thresholds: The Action Points

The ICH establishes clear thresholds that trigger specific actions. These thresholds are based on the maximum daily dose of the drug. An impurity is any component of the drug substance that is not the chemical entity defined as the drug substance.[5][15]

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Action Required
Reporting Threshold 0.05%0.03%The impurity must be reported in regulatory submissions.[8]
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%The structure of the impurity must be determined.[8][15]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%Biological safety data is required to justify the proposed acceptance criterion.[8][16]

This table summarizes the general thresholds outlined in the ICH Q3A/B guidelines. Specific cases may vary.

The decision-making process for handling an impurity is a logical cascade dictated by these thresholds.

G start Impurity Detected in HPLC Analysis is_above_reporting Concentration > Reporting Threshold? start->is_above_reporting report Report Impurity in Regulatory Submission is_above_reporting->report Yes ignore Below Reporting Threshold (No Action Needed) is_above_reporting->ignore No is_above_identification Concentration > Identification Threshold? report->is_above_identification identify Identify Structure (e.g., using LC-MS) is_above_identification->identify Yes end_node Set Specification Limit is_above_identification->end_node No is_above_qualification Concentration > Qualification Threshold? identify->is_above_qualification qualify Qualify Impurity (Toxicological Assessment) is_above_qualification->qualify Yes is_above_qualification->end_node No qualify->end_node

Caption: Regulatory Decision Workflow for a Detected Impurity.

Part 2: Understanding Impurity Origins in Pyrazolo[3,4-b]pyridine Synthesis

Effective impurity profiling requires a deep understanding of the synthetic chemistry involved. Impurities are not random occurrences; they are logical consequences of the reaction pathways, starting materials, and conditions used.[15] The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the construction of the pyridine ring onto a pre-existing pyrazole, or vice-versa.[17]

A common synthetic route involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[17][18]

G cluster_main Generic Synthesis of Pyrazolo[3,4-b]pyridine cluster_impurities Potential Impurity Sources SM1 5-Aminopyrazole Derivative Intermediate Condensation Intermediate SM1->Intermediate Imp1 Unreacted Starting Materials SM1->Imp1 SM2 1,3-Dicarbonyl Compound SM2->Intermediate SM2->Imp1 API Pyrazolo[3,4-b]pyridine API Intermediate->API Cyclization Imp2 Regioisomer By-product Intermediate->Imp2 Side Reaction Imp3 Degradation Product (e.g., Oxidation) API->Imp3 Stress Conditions Imp4 Residual Catalyst/ Reagent

Caption: Potential Impurity Formation in a Generic Synthesis Pathway.

Common Impurity Types:

  • Organic Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions (e.g., regioisomers if an unsymmetrical dicarbonyl is used).[9][15] Degradation products can also form under stress conditions like heat, light, oxidation, or pH extremes.[9][19]

  • Inorganic Impurities: These can include catalysts (e.g., palladium, zirconium), reagents, and heavy metals.[9][15] Their control is typically governed by ICH Q3D for elemental impurities.[20]

  • Residual Solvents: Solvents used in the synthesis or purification steps may remain in the final API.[9][15] These are controlled according to ICH Q3C guidelines.[9]

Part 3: The Central Role of Reference Standards

Accurate impurity profiling is impossible without well-characterized reference standards. A reference standard is a highly purified compound that is used as a measurement base for a qualitative or quantitative analysis.

Comparison of Reference Standard Types

The choice of reference standard depends on the impurity's identity and availability. Each type has distinct advantages and is appropriate for different stages of drug development.

Standard Type Description Pros Cons Best Use Case
Pharmacopeial Official standards provided by pharmacopoeias (e.g., USP, EP).[9]Highest level of characterization and regulatory acceptance.Limited availability; only for common, known impurities.Routine QC testing of commercial batches for specified impurities.
Commercial Standards purchased from chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher).[21][22]Readily available for many known compounds. Certificate of Analysis (CoA) provided.Purity and characterization can vary. May not be suitable as a primary standard without further verification.Initial identification (by comparison) and method development.
Custom Synthesized An impurity standard that is chemically synthesized to match the proposed structure of an unknown.[9]The only option for novel/uncharacterized impurities. Can be produced in high purity and quantity.Requires significant chemistry and analytical resources for synthesis and full characterization (NMR, MS, etc.).Definitive structural confirmation and quantitative analysis of a previously unknown impurity.
Isolated The impurity is isolated directly from a bulk API or degradation sample using techniques like preparative HPLC.Provides the actual impurity from the process.Technically challenging to isolate sufficient quantity with high purity. May not be feasible.When synthesis is not possible, and a standard is needed for structural elucidation.

Part 4: Analytical Methodologies: The Scientist's Toolkit

A multi-technique approach is essential for robust impurity profiling. The choice of technique is driven by the physicochemical properties of the API and its potential impurities.

The Workflow: From Detection to Quantification

The logical flow of an impurity investigation follows a clear path, starting with detection and culminating in routine quantification.

G detect 1. Detection (HPLC-UV/PDA) screen 2. Identification (LC-MS, HRMS) detect->screen elucidate 3. Structure Elucidation (MS/MS, NMR of isolated/synthesized standard) screen->elucidate procure 4. Reference Standard Procurement/Synthesis elucidate->procure validate 5. Method Validation (ICH Q2) procure->validate quantify 6. Routine Quantification (Validated HPLC Method) validate->quantify

Caption: Workflow for Impurity Identification and Quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse

Causality: HPLC is the primary technique for impurity profiling of pyrazolo[3,4-b]pyridine derivatives because these compounds are typically non-volatile, polar, and possess UV chromophores, making them ideally suited for separation by reversed-phase chromatography and detection by UV absorbance.[19][23]

Experimental Protocol: HPLC Method Development for Impurity Profiling

  • Objective: To develop a stability-indicating HPLC method capable of separating the pyrazolo[3,4-b]pyridine API from all known impurities and degradation products.

  • Instrumentation: HPLC or UPLC system with a Photodiode Array (PDA) detector.

  • Column Selection:

    • Start with a workhorse column, such as a C18, 50 mm x 2.1 mm, 1.8 µm. The shorter length and smaller particle size are suitable for rapid screening.

    • Rationale: C18 columns provide excellent hydrophobic retention for a wide range of organic molecules.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A volatile acidic modifier like formic acid is chosen to ensure good peak shape for the basic pyridine nitrogen and is compatible with mass spectrometry (MS) for subsequent identification work.[24]

  • Initial Gradient Elution:

    • Perform a fast "scouting" gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate retention time of the API and the number of impurities present.

  • Method Optimization:

    • Adjust the gradient slope around the elution time of the API and its impurities to maximize resolution. For example, if impurities elute just before the main peak, a shallower gradient in that region is required.

    • Rationale: A targeted gradient provides the highest resolving power where it is needed most, without unnecessarily long run times.

  • Forced Degradation Study:

    • Subject the API to stress conditions (acid, base, peroxide, heat, light) as per ICH Q1A guidelines.

    • Analyze the stressed samples using the developed method. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other.[19] Peak purity analysis using the PDA detector is crucial here.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines using an appropriate reference standard for each impurity to be quantified.[23]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identifier

Causality: When an unknown impurity is detected, MS is the definitive tool for structural identification. High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap systems, provides a highly accurate mass measurement, allowing for the confident determination of the impurity's elemental composition.[24][25]

Experimental Protocol: Impurity Identification using LC-HRMS

  • Objective: To identify the structure of an unknown impurity detected during HPLC analysis.

  • Instrumentation: LC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Methodology:

    • Utilize the MS-compatible HPLC method developed previously.

    • Acquire data in both full scan MS and data-dependent MS/MS modes.

    • Rationale: Full scan provides the accurate mass of the parent ion. The instrument then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.[25]

  • Data Analysis:

    • Step 1: Extract Ion Chromatogram (EIC): Find the accurate mass of the impurity from the full scan data at the correct retention time.

    • Step 2: Generate Molecular Formula: Use the accurate mass (typically with < 5 ppm error) and isotopic pattern to generate a list of possible elemental compositions.

    • Step 3: Analyze MS/MS Spectrum: Interpret the fragmentation pattern. Compare the observed fragments against the predicted fragmentation of candidate structures derived from the molecular formula and knowledge of the synthetic pathway.

    • Step 4: Propose Structure: Based on all the evidence, propose the most likely structure for the impurity. This proposed structure must then be confirmed by synthesizing a reference standard.[25]

Part 5: A Comparative Case Study

Scenario: A new batch of a pyrazolo[3,4-b]pyridine API shows a previously unseen impurity at a level of 0.13% by HPLC-UV area percent. The maximum daily dose of the drug is 500 mg.

  • Regulatory Assessment: At 0.13%, this impurity is above both the Reporting (0.05%) and Identification (0.10%) thresholds. It must be structurally identified.

Step-by-Step Analysis:

  • Initial Analysis (LC-HRMS): The sample is analyzed by LC-HRMS. The impurity shows a protonated molecule [M+H]⁺ at m/z 285.1025. This accurate mass suggests a molecular formula of C₁₅H₁₂N₄OCl. The API has a formula of C₁₅H₁₁N₄Cl. This indicates the addition of one oxygen atom—a potential oxidation product.

  • Structural Elucidation (MS/MS): The MS/MS spectrum shows fragmentation patterns consistent with the formation of an N-oxide on the pyridine ring, a common metabolic and degradation pathway for such heterocycles.

  • Reference Standard Comparison: The proposed structure is "Pyrazolo[3,4-b]pyridine-API N-oxide." Now, a reference standard is required for confirmation and quantification.

    • Alternative A: Commercial Standard: A search of commercial catalogs (e.g., Sigma-Aldrich, Chem-Impex) reveals no available standard for this specific N-oxide derivative.[21][26]

    • Alternative B: Custom Synthesis: The most viable path is to synthesize the N-oxide. This would involve a controlled oxidation of the parent API using an agent like m-CPBA. The synthesized material must be rigorously purified and characterized to confirm its identity and purity (>98% by HPLC is typical).

      • Characterization Data Required:

        • ¹H and ¹³C NMR: To confirm the chemical structure.

        • HRMS: To confirm the mass and elemental composition.

        • HPLC: To establish purity.

        • FTIR: For functional group information.

  • Confirmation & Validation: The custom-synthesized reference standard is co-injected with the API sample on the HPLC. A single, sharp, co-eluting peak confirms the identity of the impurity. This standard is then used to validate the HPLC method for the quantification of this specific impurity.

Validation Data Summary (Hypothetical)

Validation Parameter (ICH Q2) Result Acceptance Criteria
Specificity Impurity peak resolved from API and other known impurities (Resolution > 2.0).Baseline resolution.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%80% - 120% at LOQ; 90-110% at higher levels.
Precision (%RSD) < 2.0%≤ 5.0%
Limit of Quantitation (LOQ) 0.025%≤ Reporting Threshold (0.05%)

Conclusion

The effective management of impurities in pyrazolo[3,4-b]pyridine-based pharmaceuticals is a scientific imperative, underpinned by a robust regulatory framework. This guide has demonstrated that a successful strategy is not built on a single technique but on a logical, evidence-based workflow that integrates orthogonal analytical methods. The cornerstone of this workflow is the use of appropriate, well-characterized reference standards. Whether sourced from a pharmacopeia, a commercial vendor, or through custom synthesis, the reference standard is the ultimate arbiter of identity and quantity. By understanding the causality behind our analytical choices—why we choose HPLC for separation, why we use HRMS for identification, and why a fully characterized standard is non-negotiable—we can ensure the development of safe, effective, and high-quality medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • The PMFA Journal. (2020, June). EMA issues recommendations on impurities in medicines. PMC - NIH. [Link]

  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. [Link]

  • European Medicines Agency. Quality: impurities. European Medicines Agency (EMA). [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Food and Drug Administration. (2005, January 31). Guidance for Industry - ANDAs: Impurities in Drug. Regulations.gov. [Link]

  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • GaBI. (2015, October 30). FDA evaluation of impurities in generics. GaBI. [Link]

  • ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy. [Link]

  • ECA Academy. FDA Guidance for Industry: ANDAs: Impurities in Drug Products. ECA Academy. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Food and Drug Administration. ANDAs: Impurities in Drug Products. FDA. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. [Link]

  • Sandle, T. (2025, February 28). EMA Issues Paper On Qualifying Non-Mutagenic Impurities For Drug Toxicological Safety. IVT Network. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Liu, W., et al. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Al-Ghamdi, A. F., et al. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. [Link]

  • Al-Issa, S. A., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • ResearchGate. "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]

  • Carl ROTH. 1H-Pyrazolo[3,4-b]pyridine-3-amine, 10 g. Carl ROTH. [Link]

  • Salem, M. S., & Ali, M. A. M. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. [Link]

  • R Discovery. (2021, November 26). HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. R Discovery. [Link]

  • AMERICAN ELEMENTS. 3-Methyl-1H-pyrazolo[3,4-b]pyridine. AMERICAN ELEMENTS. [Link]

  • RSSL. Identifying and elucidating impurity species. RSSL. [Link]

  • Li, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. [Link]

  • ResearchGate. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • Donaire-Arias, A., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Gutierrez-Villanueva, J. L., et al. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Vidali, V. P., & Sagnou, M. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Semantic Scholar. [Link]

  • Hassan, A. S. (2021, June 5). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. [Link]

  • Christodoulou, M. S., et al. (2026, January 24). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • PubMed. (2025, June 26). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Donaire-Arias, A., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Liu, Y., et al. (2022, September 27). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

Part 1: Executive Directive The Immediate Protocol: Treat 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid as a Hazardous Chemical Waste with potential bioactive properties.[1] Under no circumstances should this compound be...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

The Immediate Protocol: Treat 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid as a Hazardous Chemical Waste with potential bioactive properties.[1] Under no circumstances should this compound be disposed of via municipal drains, trash, or evaporation.

Critical Disposal Path:

  • Solids: Segregate into Hazardous Solid Waste (Toxic/Irritant) .

  • Solutions: Segregate based on the solvent carrier (Halogenated vs. Non-Halogenated) and tag as "Contains Toxic Organics."[1]

  • Destruction Method: High-temperature incineration via a licensed waste management contractor.[1]

Part 2: Technical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical profile that dictates the waste stream classification. As a nitrogen-containing heterocycle with a carboxylic acid tail, this molecule presents specific stability and reactivity concerns.[1]

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Structure Pyrazolo[3,4-b]pyridine core + Acetic acid side chainStable organic solid; resistant to mild hydrolysis.[1]
Physical State Solid (White to Off-White Powder)Dust hazard; requires respiratory protection during transfer.[1]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Incompatible with Strong Bases (exothermic neutralization).[1]
Primary Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationMust be handled in a fume hood; double-gloving recommended.[1]
Waste Code (EU) 16 05 06 * (Lab chemicals consisting of hazardous substances)Requires specific EWC coding for EU compliance.[1]
Waste Code (US) Not P/U-Listed; Characteristic Waste (Toxic/Irritant)Classify as "Non-RCRA Regulated Hazardous Waste" unless characteristic testing proves otherwise, but manage as RCRA hazardous.[1]
Part 3: Disposal Workflow & Decision Logic

The following logic gate ensures that the compound is routed to the correct destruction facility without creating secondary hazards (e.g., accidental polymerization or toxic gas evolution).

Diagram 1: Waste Segregation Decision Matrix

Waste_Segregation Start Waste Generation: 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Pure Compound Liquid_Path Solution / Mother Liquor State_Check->Liquid_Path Dissolved Solid_Container Container: Wide-Mouth HDPE Label: 'Hazardous Solid Waste - Toxic' Solid_Path->Solid_Container Solvent_Check Identify Solvent Base Liquid_Path->Solvent_Check Final_Destruction End Point: High-Temp Incineration (Licensed Facility) Solid_Container->Final_Destruction Halo_Solvent Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halo_Solvent Contains Cl, Br, F NonHalo_Solvent Non-Halogenated Solvent (MeOH, DMSO, DMF) Solvent_Check->NonHalo_Solvent No Halogens Halo_Bin Container: Carboy (Red Tag) Stream: Halogenated Organics Halo_Solvent->Halo_Bin NonHalo_Bin Container: Carboy (White/Clear Tag) Stream: Non-Halogenated Organics NonHalo_Solvent->NonHalo_Bin Halo_Bin->Final_Destruction NonHalo_Bin->Final_Destruction

Caption: Operational logic for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Part 4: Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired stock, spilled powder, or failed synthesis solids.

  • Preparation:

    • Don PPE: Nitrile gloves (double layer recommended), lab coat, safety goggles.

    • Work inside a chemical fume hood to prevent inhalation of dust (H335).[1]

  • Container Selection:

    • Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

    • Why HDPE? It is chemically resistant to organic acids and impact-resistant.[1]

  • Transfer:

    • Transfer the solid carefully using a disposable spatula.[1]

    • Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) in the same waste container, as the pyrazole ring can be oxidized, potentially generating heat.

  • Labeling:

    • Affix a hazardous waste label.[1][2]

    • Chemical Name: Write out the full name. Do not use abbreviations like "PPAA".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Decontamination:

    • Wipe the exterior of the container and the spatula with a methanol-dampened tissue.[1] Dispose of the tissue and spatula in the solid waste bin.[1]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or analytical samples.[1]

  • Solvent Identification:

    • Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).

  • pH Check:

    • Because the compound is an acid, ensure the waste stream is not highly basic (pH > 10).[1]

    • Risk:[1][3][4][5] Mixing this acid into a highly basic waste stream can cause an exothermic acid-base reaction.[1] If necessary, neutralize the solution to pH 6-8 before adding to the bulk carboy.[1]

  • Bulking:

    • Pour into the appropriate solvent carboy (e.g., "Non-Halogenated Organic Waste").[1]

    • Critical Step: Record the addition on the carboy's log sheet.[1] List "2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid" and the approximate concentration/amount.

Part 5: Emergency & Spill Procedures

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

Diagram 2: Spill Response Mechanism

Spill_Response Event Spill Detected Secure 1. Secure Area (Evacuate/Ventilate) Event->Secure PPE 2. Don PPE (Resp. Protection + Double Gloves) Secure->PPE Contain 3. Containment (Cover with Absorbent Pads) PPE->Contain Clean 4. Cleanup (Scoop into Waste Jar) Contain->Clean Decon 5. Decontamination (Soap/Water Wash) Clean->Decon

Caption: Sequential workflow for managing accidental laboratory spills of the target compound.

Spill Cleanup Steps:

  • Solid Spill: Do not dry sweep (generates dust).[1] Cover with a damp paper towel to suppress dust, then scoop into a waste container.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1]

  • Surface Decon: Wash the area with a mild soap solution followed by water.[1] The carboxylic acid group makes the compound soluble in slightly alkaline aqueous solutions, aiding removal.

Part 6: References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45602101, 2-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid. (Used for structural analog hazard derivation: H302, H315, H319). Link

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazolo[3,4-b]pyridine derivatives classification. (Regulatory grounding for waste codes). Link

  • Fisher Scientific (2025). Safety Data Sheet: Pyrazolo-pyridine carboxylic acids. (Source for PPE and handling standards). Link

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Basis for "Characteristic Waste" classification).[1][2][4] Link

Sources

Handling

Personal protective equipment for handling 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid. The recommendations herein are grounded in established safety princ...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid. The recommendations herein are grounded in established safety principles for handling heterocyclic compounds with similar hazard profiles. It is imperative to consult the specific Safety Data Sheet (SDS) for this exact compound before commencing any work.

Hazard Identification and Risk Assessment

While a specific, verified SDS for 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is not publicly available, data from structurally similar pyrazolopyridine derivatives provide a strong basis for a conservative risk assessment. Compounds in this class are consistently classified with several key hazards.[1][2]

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

Given that the toxicological properties of many novel research chemicals are not fully characterized, a cautious approach is mandatory.[3] All work should be predicated on the principle of minimizing all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the anticipated hazards and the specific procedures being performed. A tiered approach ensures adequate protection for varying levels of risk.

Standard Laboratory Operations

(e.g., Weighing solids, preparing solutions, conducting reactions at milligram-to-gram scale)

All operations involving this compound must be conducted within a certified chemical fume hood to control exposure to dusts and potential vapors.

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified)Protects against dust particles and accidental splashes of solutions.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a primary barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals for short-term use.[5]
Body Protection Flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with tight-fitting cuffs.Protects skin and personal clothing from minor spills and contamination. Avoid polyester or acrylic fabrics which can melt and adhere to skin.[5]
General Attire Long pants and fully enclosed, chemical-resistant shoes.Ensures no skin on the lower body or feet is exposed.[5]
High-Risk & Large-Scale Operations

(e.g., Large-scale reactions, potential for splashing, cleaning spills)

For procedures with an elevated risk of exposure, the standard PPE must be augmented.

PPE ComponentAdditional SpecificationRationale
Eye & Face Protection Full-face shield worn over chemical splash goggles.Provides an additional layer of protection for the entire face from significant splashes or exothermic events.[5][6]
Hand Protection Double-gloving (e.g., two pairs of nitrile gloves or a nitrile inner glove with a neoprene outer glove).Increases protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
Body Protection Chemical-resistant apron (e.g., PVC or neoprene) worn over the lab coat.Offers an impermeable barrier for the torso and legs against larger volume spills.[6]
Respiratory Protection If work outside a fume hood is unavoidable, a risk assessment must be performed to select an appropriate respirator (e.g., an N95 for particulates or a half/full-face respirator with organic vapor/acid gas cartridges).[5][7]This is a secondary control measure and should only be considered when engineering controls are not feasible.[5]

Procedural Discipline: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE Donning & Doffing Workflow

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat & Apron don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Remove Outer Gloves (if double-gloved) don3->doff1 Perform Work doff2 2. Remove Apron doff1->doff2 doff3 3. Remove Lab Coat (turn inside out) doff2->doff3 doff4 4. Remove Face Shield & Goggles doff3->doff4 doff5 5. Remove Inner Gloves doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Workflow for donning and doffing PPE to minimize contamination.

Step-by-Step Doffing Protocol:

  • Outer Gloves: If double-gloved, peel off the outer pair without touching the outside with your bare hands. Dispose of them immediately in the designated chemical waste container.

  • Apron & Lab Coat: Remove your apron, followed by your lab coat, by rolling it outwards and turning it inside out to contain any contaminants on the exterior surface.

  • Eye/Face Protection: Remove your face shield and goggles from the back to the front.

  • Inner Gloves: To remove the final pair of gloves, grasp the outside of one glove at the cuff with your still-gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.

Emergency Procedures in Case of Exposure

Time is critical in responding to an exposure. All laboratory personnel must be aware of the location and operation of safety showers and eyewash stations.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[4] Call a poison control center or seek immediate medical attention.

Disposal of Contaminated Materials

Proper disposal is a crucial final step in the safe handling workflow.

  • Solid Waste: All disposable PPE (gloves, aprons, bench paper) and any materials used for cleaning spills (e.g., vermiculite, sand) that are contaminated with 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid must be collected in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: "Empty" containers of the chemical must also be disposed of as hazardous waste, as they will contain residual material.

  • Waste Disposal: All waste must be disposed of through a licensed waste disposal company, adhering strictly to local and national environmental regulations.[3][8] Do not pour any waste containing this chemical down the drain.[8]

References

  • PubChem. (n.d.). 2-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid. National Center for Biotechnology Information.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 28). SAFETY DATA SHEET: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. TCI Chemicals.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • Salaheldin, A. M., Oliveira-Campos, A. M. F., & Rodrigues, L. M. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). Semantic Scholar.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022, July 23). MDPI.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-BROMO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%.
  • Material Safety Data Sheet: Acetic Acid. (2005, October 9).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.